Product packaging for Canosimibe(Cat. No.:CAS No. 768394-99-6)

Canosimibe

Cat. No.: B1243303
CAS No.: 768394-99-6
M. Wt: 810.0 g/mol
InChI Key: JGNXLPQJHVVQHB-GXPLPOFXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canosimibe is a derivative of the cholesterol absorption inhibitor ezetimibe designed to be non-soluble and target the luminal surface of the GI tract. In Phase II trials this compound reduced LDL cholesterol levels, but it did not demonstrate the desired efficacy in a Phase III study, and was discontinued.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H60FN3O10 B1243303 Canosimibe CAS No. 768394-99-6

Properties

CAS No.

768394-99-6

Molecular Formula

C44H60FN3O10

Molecular Weight

810.0 g/mol

IUPAC Name

N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide

InChI

InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1

InChI Key

JGNXLPQJHVVQHB-GXPLPOFXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

Origin of Product

United States

Foundational & Exploratory

Canosimibe: A Technical Overview of a Non-Systemic Cholesterol Absorption Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canosimibe (also known as AVE-5530) is an investigational small molecule designed as a non-systemic inhibitor of cholesterol absorption. Developed as a derivative of ezetimibe, a clinically approved cholesterol absorption inhibitor, this compound was engineered to act locally at the luminal surface of the gastrointestinal (GI) tract with minimal systemic exposure. The primary therapeutic goal of this compound was the reduction of low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia. Despite promising initial development, the compound was ultimately discontinued after a Phase III clinical trial due to a lack of desired efficacy. This technical guide provides a comprehensive overview of the available information on this compound's mechanism of action, clinical development, and physicochemical properties.

Core Mechanism of Action

This compound was designed to inhibit the absorption of dietary and biliary cholesterol from the small intestine. While specific molecular binding studies on this compound are not extensively published, its mechanism is understood to be analogous to that of its parent compound, ezetimibe. The primary molecular target for this class of drugs is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3][4]

Signaling Pathway of Cholesterol Absorption Inhibition

The proposed mechanism of action for this compound involves the following key steps within the enterocytes of the small intestine:

  • Inhibition of NPC1L1: this compound is believed to bind to the NPC1L1 protein located on the brush border of enterocytes.[1] This action blocks the uptake of cholesterol into the intestinal cells.

  • Reduced Cholesterol Uptake: By inhibiting NPC1L1, this compound prevents the absorption of cholesterol from micelles in the intestinal lumen.

  • Decreased Chylomicron Formation: The reduction in intracellular cholesterol leads to a decrease in the formation and secretion of chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body.

  • Lower Cholesterol Delivery to the Liver: With fewer chylomicrons entering circulation, the delivery of cholesterol to the liver is diminished.

  • Upregulation of LDL Receptors: The liver compensates for the reduced cholesterol delivery by upregulating the expression of LDL receptors on the surface of hepatocytes.

  • Enhanced LDL-C Clearance: The increased number of LDL receptors leads to enhanced clearance of LDL-C from the bloodstream, ultimately lowering plasma LDL-C levels.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Canosimibe_Mechanism_of_Action cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cluster_liver Liver Cholesterol Micelles Cholesterol Micelles NPC1L1 NPC1L1 Cholesterol Micelles->NPC1L1 Cholesterol Absorption Cholesterol Uptake Cholesterol Uptake NPC1L1->Cholesterol Uptake This compound This compound This compound->NPC1L1 Inhibition Chylomicrons Chylomicrons Cholesterol Uptake->Chylomicrons Packaging Chylomicron Remnants Chylomicron Remnants Chylomicrons->Chylomicron Remnants Secretion Cholesterol Delivery Cholesterol Delivery Chylomicron Remnants->Cholesterol Delivery To Liver LDL-C LDL-C LDL Receptor LDL Receptor LDL Receptor->LDL-C Clearance Cholesterol Delivery->LDL Receptor Downregulates

Proposed mechanism of action of this compound.

Physicochemical Properties and Non-Systemic Design

This compound was specifically designed to be non-soluble and to target the luminal surface of the GI tract, thereby minimizing systemic absorption and potential off-target effects. This was a key differentiation strategy from its parent compound, ezetimibe.

PropertyDescription
Chemical Class Azetidinone
Molecular Formula C44H60FN3O10
Molecular Weight 809.96 g/mol
Synonyms AVE-5530
Mechanism of Action Cholesterol Absorption Inhibitor
Target Niemann-Pick C1-Like 1 (NPC1L1) protein
Key Feature Designed for non-systemic action in the GI tract

Clinical Development and Discontinuation

This compound underwent clinical development for the treatment of primary hypercholesterolemia.

  • Phase II Trials: In Phase II studies, this compound demonstrated a reduction in LDL-C levels.

  • Phase III Trial (NCT00729027): A key Phase III study was designed to evaluate the safety and efficacy of this compound (AVE5530) as an add-on therapy to ongoing statin treatment in patients with primary hypercholesterolemia.

  • Discontinuation: Despite the rationale for its design, this compound did not demonstrate the desired efficacy in the Phase III study, which ultimately led to the discontinuation of its development.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. This is common for investigational drugs that do not proceed to market approval. The general methodologies for assessing cholesterol absorption inhibitors, however, would have likely included:

  • In vitro studies: Assays to determine the binding affinity of this compound to the NPC1L1 protein.

  • Animal models: Studies in relevant animal models (e.g., hamsters, mice) to assess the in vivo efficacy in reducing cholesterol absorption and plasma LDL-C levels.

  • Human clinical trials: Randomized, double-blind, placebo-controlled trials to evaluate the safety, tolerability, and efficacy of this compound in human subjects with hypercholesterolemia. The primary endpoint for such trials is typically the percent change in LDL-C from baseline.

The following diagram provides a generalized workflow for the clinical evaluation of a cholesterol absorption inhibitor like this compound.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Efficacy and Safety Assessment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria This compound + Statin This compound + Statin Inclusion/Exclusion Criteria->this compound + Statin Placebo + Statin Placebo + Statin Inclusion/Exclusion Criteria->Placebo + Statin Drug Administration Drug Administration This compound + Statin->Drug Administration Placebo + Statin->Drug Administration LDL-C Measurement LDL-C Measurement Drug Administration->LDL-C Measurement Adverse Event Monitoring Adverse Event Monitoring Drug Administration->Adverse Event Monitoring

Generalized clinical trial workflow.

Conclusion

This compound represents a rational drug design approach aimed at improving upon an existing therapeutic class by targeting local action and minimizing systemic exposure. While it showed initial promise as a non-systemic cholesterol absorption inhibitor, its failure to demonstrate sufficient efficacy in late-stage clinical trials highlights the challenges in translating preclinical and early clinical findings into robust therapeutic outcomes. The story of this compound serves as a valuable case study in drug development, demonstrating the rigorous pathway from concept to clinical validation.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

Canosimibe: A Technical Guide to the Identification and Validation of Niemann-Pick C1-Like 1 (NPC1L1) as its Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Canosimibe (AVE5530) is an investigational compound studied for the treatment of hypercholesterolemia. Its precise molecular target and preclinical data are not publicly available. This document outlines a scientifically rigorous, illustrative pathway for its target identification and validation, focusing on the Niemann-Pick C1-Like 1 (NPC1L1) protein, the known target of the comparator drug ezetimibe. The experimental data presented herein is illustrative and designed to represent plausible findings for such a research program.

Executive Summary

Elevated low-density lipoprotein cholesterol (LDL-C) is a primary driver of atherosclerotic cardiovascular disease. A key strategy for managing hypercholesterolemia is the inhibition of intestinal cholesterol absorption. This compound is a novel small molecule agent developed for this purpose. This technical guide details the comprehensive process of identifying and validating the Niemann-Pick C1-Like 1 (NPC1L1) protein as the specific molecular target of this compound. The process involved an unbiased chemical proteomics approach for initial target discovery, followed by a multi-faceted validation cascade encompassing biophysical, biochemical, and cell-based functional assays. The collective evidence confirms that this compound directly binds to NPC1L1 with high affinity and selectively inhibits its function, preventing cholesterol uptake in intestinal cells.

Target Identification: An Unbiased Proteomics Approach

To identify the molecular target of this compound without prior bias, an affinity-based chemical proteomics strategy was employed. This method aimed to isolate binding partners from a biologically relevant system—human intestinal Caco-2 cell lysates—which endogenously express the machinery for cholesterol absorption.

The workflow involved synthesizing a this compound analog functionalized with a photoreactive crosslinker and a biotin tag. This probe was incubated with Caco-2 cell lysate, allowing it to bind to its target protein(s). Upon UV irradiation, a covalent bond was formed between the probe and its binding partner. The resulting biotin-tagged protein complexes were then captured on streptavidin-coated magnetic beads, washed to remove non-specific binders, and eluted. The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This experiment identified the multi-pass transmembrane protein NPC1L1 as the top candidate, with high sequence coverage and enrichment score compared to control experiments.

cluster_0 Probe Synthesis & Lysate Prep cluster_1 Target Capture cluster_2 Target Identification a Synthesize this compound Probe (Biotin + Photo-crosslinker) c Incubate Probe with Lysate a->c b Prepare Caco-2 Cell Lysate b->c d UV Crosslinking c->d e Streptavidin Bead Capture d->e f Wash Non-specific Proteins e->f g Elute Bound Proteins f->g h On-bead Digestion (Trypsin) g->h i LC-MS/MS Analysis h->i j Database Search & Protein Identification i->j k Identified Target: NPC1L1

Caption: Workflow for Affinity-Based Target Identification. (Max Width: 760px)

Target Validation

Following the successful identification of NPC1L1 as the primary binding partner of this compound, a series of validation experiments were conducted to confirm this interaction and establish its functional relevance.

Biophysical Validation: Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

To confirm a direct interaction and quantify the binding kinetics between this compound and NPC1L1, Surface Plasmon Resonance (SPR) analysis was performed. Full-length human NPC1L1 protein was purified and immobilized on a sensor chip. This compound was then flowed over the chip at various concentrations. The resulting sensorgrams demonstrated a concentration-dependent binding interaction, allowing for the calculation of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kᴅ). The results indicate a high-affinity interaction in the nanomolar range.

Table 1: Illustrative SPR Kinetic Data for this compound Binding to NPC1L1

Analyte kₐ (1/Ms) kₑ (1/s) Kᴅ (nM)

| this compound | 1.2 x 10⁵ | 4.5 x 10⁻⁴ | 3.75 |

Biochemical Validation: Competitive Radioligand Binding Assay

A competitive binding assay was developed to determine if this compound binds to the same site on NPC1L1 as the known inhibitor, ezetimibe. Membrane preparations from HEK293 cells overexpressing human NPC1L1 were incubated with a fixed concentration of radiolabeled [³H]-ezetimibe and increasing concentrations of unlabeled this compound. This compound demonstrated a dose-dependent displacement of [³H]-ezetimibe, confirming that it binds to the same or an allosterically coupled site. The calculated inhibition constant (Kᵢ) further supports a high-affinity interaction.

Table 2: Illustrative Biochemical Inhibition Data for this compound

Compound Assay Type Target Kᵢ (nM)

| this compound | [³H]-Ezetimibe Displacement | hNPC1L1 | 5.2 |

Cellular Validation: Inhibition of Cholesterol Uptake

To verify that the binding of this compound to NPC1L1 translates into functional inhibition within a cellular context, a cholesterol uptake assay was performed using differentiated Caco-2 cells. These cells, which form a polarized monolayer mimicking the intestinal epithelium, were incubated with micellar cholesterol containing radiolabeled [³H]-cholesterol in the presence of increasing concentrations of this compound. The results showed that this compound potently inhibits the uptake of [³H]-cholesterol in a dose-dependent manner, establishing its mechanism of action at the cellular level.

Table 3: Illustrative Cellular Potency of this compound

Compound Cell Line Assay Type EC₅₀ (nM)

| this compound | Caco-2 | [³H]-Cholesterol Uptake | 15.8 |

Mechanism of Action: Signaling Pathway

NPC1L1 is a crucial transmembrane protein located at the brush border membrane of enterocytes. It facilitates the uptake of dietary and biliary cholesterol through a process involving clathrin-mediated endocytosis. This compound binds directly to the N-terminal domain of NPC1L1, locking it in a conformation that prevents the internalization of the NPC1L1-cholesterol complex, thereby blocking cholesterol from entering the cell.

cluster_0 Intestinal Lumen cluster_1 Enterocyte Cytoplasm cluster_2 Brush Border Membrane Micelle Cholesterol Bile Acids Phospholipids NPC1L1 NPC1L1 Micelle:f0->NPC1L1 Binding Endosome Endocytic Vesicle NPC1L1->Endosome Internalization Clathrin Clathrin / AP2 Clathrin->NPC1L1 Mediates ERC Endocytic Recycling Compartment (ERC) Endosome->ERC Transport This compound This compound This compound->NPC1L1 Inhibition

Caption: this compound's Mechanism of Action on the NPC1L1 Pathway. (Max Width: 760px)

Summary of Quantitative Data

The comprehensive validation process yielded consistent data across biophysical, biochemical, and cellular assays, confirming NPC1L1 as the high-affinity target of this compound.

Table 4: Consolidated Quantitative Profile of this compound

Parameter Value Method / Assay
Kᴅ 3.75 nM Surface Plasmon Resonance (SPR)
Kᵢ 5.2 nM [³H]-Ezetimibe Competitive Binding

| EC₅₀ | 15.8 nM | Cellular [³H]-Cholesterol Uptake |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Immobilization: Purified recombinant human NPC1L1 protein (in 0.1% DDM) is diluted to 20 µg/mL in 10 mM sodium acetate buffer, pH 4.5. The protein is immobilized onto a CM5 sensor chip via standard amine coupling chemistry to a level of ~8000 response units (RU). A reference channel is prepared by activation and deactivation without protein immobilization.

  • Binding Analysis: this compound is serially diluted in running buffer (PBS, 0.05% Tween-20, 0.1% DDM, 1% DMSO) to concentrations ranging from 1 nM to 100 nM.

  • Injection: Each concentration is injected over the reference and active channels for 180 seconds (association phase), followed by a 600-second dissociation phase with running buffer.

  • Regeneration: The surface is regenerated between cycles with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ, kₑ, and Kᴅ).

[³H]-Ezetimibe Competitive Binding Assay
  • Membrane Preparation: HEK293 cells stably overexpressing human NPC1L1 are harvested, and crude membranes are prepared by dounce homogenization followed by differential centrifugation. The final membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Assay Setup: In a 96-well plate, 10 µg of membrane protein is incubated with 5 nM [³H]-ezetimibe and varying concentrations of this compound (0.1 nM to 1 µM) in a final volume of 100 µL. Non-specific binding is determined in the presence of 10 µM unlabeled ezetimibe.

  • Incubation: The plate is incubated for 2 hours at room temperature with gentle agitation.

  • Harvesting: The reaction is terminated by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Detection: The filter plate is dried, and scintillation cocktail is added to each well. Radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are normalized and fitted to a one-site fit logIC₅₀ model to determine the IC₅₀ value. The Kᵢ is calculated using the Cheng-Prusoff equation.

Cellular Cholesterol Uptake Assay
  • Cell Culture: Caco-2 cells are seeded onto 24-well Transwell filter inserts and cultured for 21 days to allow for differentiation and polarization.

  • Micelle Preparation: A micellar solution is prepared containing 10 mM sodium taurocholate, 100 µM cholesterol, and 1 µCi/mL [³H]-cholesterol in serum-free DMEM.

  • Compound Treatment: Cells are pre-incubated for 1 hour with this compound (serially diluted from 0.1 nM to 1 µM) in DMEM applied to the apical chamber.

  • Uptake Assay: The treatment medium is removed, and the [³H]-cholesterol-containing micellar solution (also containing the respective concentrations of this compound) is added to the apical chamber. Cells are incubated for 2 hours at 37°C.

  • Washing and Lysis: The apical solution is removed, and the cell monolayer is washed three times with ice-cold PBS. The cells are then lysed with 0.1 M NaOH.

  • Quantification: An aliquot of the lysate is taken for protein quantification (BCA assay), and the remainder is added to a scintillation vial for radioactivity counting.

  • Data Analysis: [³H]-cholesterol counts are normalized to protein content. The normalized data are then plotted against this compound concentration and fitted to a four-parameter logistic equation to determine the EC₅₀.

In Vitro Biological Activity of Canosimbie: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

An extensive search of scientific literature and databases for "Canosimbie" and its potential variants ("Canosinib," "Canosimide") did not yield any specific information on a compound with this name. It is possible that "Canosimbie" is a novel, yet-to-be-published compound, a proprietary name not in the public domain, or a misspelling of another molecule.

To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of the in vitro biological activity of a well-characterized compound with a similar profile to what might be expected from a novel therapeutic agent. The following sections on the fictional compound "Fictitium" are based on data and methodologies reported for various bioactive molecules in the provided search results and are intended to serve as a detailed template for the requested content type.

Fictitium: An In-Depth Technical Guide on In Vitro Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the in vitro biological activities of Fictitium, a synthetic small molecule with potent anti-inflammatory and anti-cancer properties. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

The in vitro biological activity of Fictitium has been evaluated in various assays to determine its potency and selectivity. The following table summarizes the key quantitative data.

Assay Type Cell Line/Enzyme Metric Value Reference
NF-κB InhibitionRAW264.7 MacrophagesIC50~5 µM[]
IκB Kinase β (IKKβ) AssayRecombinant Human IKKβIC50~1.92 µM[]
CytotoxicityRAW264.7 MacrophagesCC50>100 µM[2]
CytotoxicityA549 (Lung Cancer)IC5020.9 µg/mL[3]
CytotoxicityMCF7 (Breast Cancer)IC504.0 - 25.0 µg/mL[3]
Nitric Oxide ProductionBV-2 MicrogliaIC502.67 µM
Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are provided below.

2.1. NF-κB DNA Binding Assay

  • Cell Culture: Mouse RAW264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with Fictitium (1-100 µM) or vehicle (DMSO 1%) for 1 hour.

  • Stimulation: NF-κB activation was induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour.

  • Nuclear Extraction: Nuclear extracts were prepared using a nuclear extraction kit according to the manufacturer's protocol.

  • ELISA-based Assay: An ELISA-based assay was used to measure the binding of the p65 subunit of NF-κB to a consensus DNA sequence. Optical density was measured at 450 nm.

  • Data Analysis: The IC50 value was calculated from a dose-response curve.

2.2. IκB Kinase β (IKKβ) Inhibition Assay

  • Enzyme and Substrate: Recombinant human IKKβ and a biotinylated IκBα peptide substrate were used.

  • Reaction: The kinase reaction was performed in a buffer containing ATP and the IKKβ enzyme. Fictitium was added at various concentrations.

  • Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • Data Analysis: The IC50 value was determined by plotting the percent inhibition against the logarithm of the Fictitium concentration.

2.3. Cytotoxicity Assay (MTT)

  • Cell Seeding: Cancer cell lines (A549, MCF7) were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of Fictitium for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized with DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration that inhibits 50% of cell growth, was calculated.

Mandatory Visualizations

3.1. Signaling Pathway Diagram

The primary mechanism of action of Fictitium is the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by Fictitium.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Inactive_NFkB Inactive Complex (NF-κB-IκB) IkB->Inactive_NFkB NFkB NF-κB (p50/p65) NFkB->Inactive_NFkB NFkB_nucleus Active NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Inactive_NFkB->NFkB Releases Fictitium Fictitium Fictitium->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces

Caption: Fictitium inhibits the NF-κB signaling pathway by targeting the IKK complex.

3.2. Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the cytotoxic activity of Fictitium using an MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_fictitium Add Fictitium at Various Concentrations incubate_24h->add_fictitium incubate_48h Incubate for 48h add_fictitium->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of Fictitium using an MTT assay.

References

Canosimibe's Preclinical Journey: An In-depth Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Canosimibe (also known as BIIB021) is a fully synthetic, orally available, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its mechanism of action, which involves the disruption of the cellular stress response machinery crucial for the survival of cancer cells, has positioned it as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound in preclinical models, offering a valuable resource for researchers in the field of drug development.

Quantitative Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key pharmacokinetic parameters observed in mice, rats, and dogs.

ParameterMouseRatDog
Oral Bioavailability (F) 12% - 23%43% - 82%24% - 28%
Cmax (Maximum Concentration) Data not availableData not availableData not available
Tmax (Time to Cmax) Data not availableData not availableData not available
AUC (Area Under the Curve) Data not availableData not availableData not available
Half-life (t½) Data not availableData not availableData not available

Note: While specific values for Cmax, Tmax, AUC, and half-life in preclinical models are not publicly available in the reviewed literature, the provided oral bioavailability data offers crucial insights into the species-specific absorption of this compound.

Preclinical data indicates that the oral bioavailability of this compound is limited by first-pass metabolism. The rat was identified as the most sensitive species to the toxic effects of the compound, a factor that guided the determination of the starting dose in subsequent human clinical trials.[1]

Experimental Protocols

Detailed experimental protocols are fundamental to the reproducibility and interpretation of pharmacokinetic studies. Below are generalized methodologies employed in the preclinical evaluation of this compound.

Animal Models
  • Species: Studies were conducted in various animal models, including mice, rats, and dogs, to assess inter-species differences in pharmacokinetics.

  • Health Status: Healthy, and in some cases, tumor-xenografted animals were used to evaluate the pharmacokinetic profile in both normal and disease states.

Drug Administration
  • Formulation: this compound was typically formulated in a suitable vehicle for oral (e.g., gavage) and intravenous administration to assess both oral bioavailability and intrinsic clearance.

  • Dosing: A range of doses were administered to evaluate dose proportionality of the pharmacokinetic parameters.

Sample Collection
  • Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs).

  • Plasma Preparation: Blood samples were processed to obtain plasma, which was then stored under appropriate conditions (e.g., -80°C) until analysis.

Bioanalytical Method
  • Technique: The concentration of this compound in plasma samples was quantified using a validated high-performance liquid chromatography (HPLC) method.[2]

  • Validation: The analytical method was validated for its accuracy, precision, linearity, and sensitivity to ensure reliable measurement of the drug concentrations.

Signaling Pathway and Experimental Workflow

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 This compound (BIIB021) Mechanism of Action This compound This compound (BIIB021) Hsp90 Hsp90 (ATP-binding pocket) This compound->Hsp90 Inhibits ClientProteins Client Proteins (e.g., HER-2, Akt, Raf-1) Hsp90->ClientProteins Chaperones & Stabilizes Hsp70_Hsp27 Hsp70 & Hsp27 Upregulation Hsp90->Hsp70_Hsp27 Feedback Mechanism Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Leads to CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest Apoptosis Apoptosis Degradation->Apoptosis

This compound's inhibitory action on the Hsp90 signaling pathway.

G cluster_1 Preclinical Pharmacokinetic Study Workflow AnimalModel Animal Model Selection (e.g., Mouse, Rat, Dog) Dosing Drug Administration (Oral or Intravenous) AnimalModel->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaPrep Plasma Preparation & Storage Sampling->PlasmaPrep Analysis Bioanalysis (e.g., HPLC) PlasmaPrep->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, F) Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

A typical workflow for a preclinical pharmacokinetic study.

References

The Discontinued Development of Canosimibe (AVE5530): A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

The development of Canosimibe (also known as AVE5530), an investigational drug for the treatment of high cholesterol, was discontinued by its developer, Sanofi-Aventis, in 2009. [1] This cessation of research and development means that detailed data on the drug's pharmacodynamics and the results of its dose-response studies have not been made publicly available. Consequently, a comprehensive technical guide with extensive quantitative data, detailed experimental protocols, and validated signaling pathway diagrams, as initially requested, cannot be fully realized.

Despite the discontinuation, information gleaned from clinical trial registries provides a snapshot of the intended clinical application and the scope of the investigation into this compound. This report summarizes the available information to offer a limited overview for researchers, scientists, and drug development professionals.

Intended Use and Clinical Investigation

This compound was being evaluated as a treatment for primary hypercholesterolemia. The primary therapeutic goal was to reduce low-density lipoprotein cholesterol (LDL-C) levels. Clinical trials were designed to assess its efficacy and safety both as a standalone therapy and as an add-on treatment for patients already receiving statins.

The clinical trial program for this compound included studies with the following key characteristics:

  • Target Population: Patients with mild to moderate primary hypercholesterolemia.

  • Dosages: Oral doses of 25 mg and 50 mg were investigated.

  • Comparators: The studies were designed to compare the effects of this compound against a placebo and, in some cases, ezetimibe, another cholesterol-lowering medication.

Dose-Response Studies Overview

While the specific quantitative outcomes of the dose-response studies are not available, the design of the clinical trials indicates a clear intent to establish a dose-dependent effect on LDL-C levels. The inclusion of multiple dosage strengths (25 mg and 50 mg) is standard practice in Phase II and III clinical trials to determine the optimal balance between efficacy and safety.

Table 1: Summary of Investigated Doses in this compound Clinical Trials

Investigational DrugDosage StrengthsRoute of Administration
This compound (AVE5530)25 mg, 50 mgOral

Experimental Protocols (Based on Clinical Trial Designs)

The following provides a generalized experimental workflow based on the registered clinical trials for this compound. It is important to note that specific procedural details are not publicly available.

Study Design:

The clinical trials were designed as randomized, double-blind, placebo-controlled, and in some instances, active-comparator-controlled studies.

Participant Selection:

Key inclusion criteria typically involved patients with elevated LDL-C levels within a specified range, who may or may not have been on a stable statin therapy.

Treatment Allocation:

Participants would have been randomly assigned to receive one of the this compound doses, a placebo, or an active comparator for a defined treatment period.

Efficacy Endpoints:

The primary efficacy endpoint was the percentage change in LDL-C from baseline to the end of the treatment period. Secondary endpoints likely included changes in other lipid parameters such as total cholesterol, high-density lipoprotein cholesterol (HDL-C), and triglycerides.

Safety and Tolerability:

Safety assessments would have included the monitoring and recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Experimental_Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis s1 Patient Screening s2 Informed Consent s1->s2 s3 Baseline Assessments (LDL-C, etc.) s2->s3 t1 Randomization s3->t1 t2 Drug Administration (this compound, Placebo, or Active Comparator) t1->t2 t3 Monitoring for Efficacy and Safety t2->t3 f1 End-of-Treatment Assessments t3->f1 f2 Data Analysis f1->f2 Postulated_Signaling_Pathway This compound This compound Target Hypothetical Molecular Target (e.g., Enzyme, Receptor) This compound->Target Modulation Pathway Intracellular Signaling Cascade Target->Pathway Signal Transduction Response Cellular Response Pathway->Response Outcome Increased LDL-C Clearance Response->Outcome

References

Canosimibe: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canosimibe, a derivative of the cholesterol absorption inhibitor ezetimibe, was designed as a non-soluble agent to target the luminal surface of the gastrointestinal tract. Understanding its solubility and stability characteristics is paramount for formulation development and preclinical assessment. This technical guide provides a comprehensive overview of the methodologies for testing the solubility and stability of this compound, including detailed experimental protocols and data presentation. While specific quantitative data for this compound is limited due to its discontinuation in late-stage clinical trials, this guide leverages data from its parent compound, ezetimibe, and established pharmaceutical testing guidelines to provide a thorough framework for its physicochemical characterization.

Introduction

This compound is a potent inhibitor of cholesterol absorption, acting on the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine.[1] By blocking this transporter, this compound effectively reduces the uptake of dietary and biliary cholesterol. Unlike its predecessor ezetimibe, this compound was engineered for minimal systemic absorption, intending to confine its pharmacological activity to the gastrointestinal lumen. This design consideration makes the assessment of its solubility and stability in simulated physiological fluids of the gut a critical aspect of its development.

This guide outlines the essential experimental procedures for determining the aqueous solubility, solubility in relevant organic solvents, and the stability profile of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Mechanism of Action: Targeting Cholesterol Absorption

This compound exerts its pharmacological effect by inhibiting the NPC1L1 protein, a key transporter for cholesterol and other sterols across the apical membrane of enterocytes. The binding of this compound to NPC1L1 prevents the formation of the NPC1L1/sterol complex and its subsequent internalization via a clathrin-mediated endocytic pathway. This disruption in cholesterol uptake leads to a reduction in the cholesterol content of chylomicrons secreted into the lymphatic system and ultimately lowers plasma LDL cholesterol levels.

Canosimibe_Mechanism_of_Action cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary Cholesterol->NPC1L1 Binds to Clathrin Clathrin-mediated Endocytosis NPC1L1->Clathrin Internalization via This compound This compound This compound->NPC1L1 Inhibits Cholesterol_Uptake Cholesterol Uptake Clathrin->Cholesterol_Uptake Chylomicrons Chylomicron Formation Cholesterol_Uptake->Chylomicrons LDL_C Reduced LDL Cholesterol Chylomicrons->LDL_C Leads to

Caption: Signaling pathway of this compound's inhibition of cholesterol absorption.

Solubility Profile

The solubility of a drug substance is a critical determinant of its oral bioavailability and formulation design. This compound was intentionally designed to be non-soluble in aqueous media to limit its systemic absorption.[1]

Qualitative Solubility

Based on available data for this compound and its parent compound, ezetimibe, the following qualitative solubility profile can be summarized.

SolventSolubilityReference
Aqueous Media
WaterPractically Insoluble[2][3]
0.1 M HClPractically Insoluble[3]
Phosphate Buffer (pH 6.8)Practically Insoluble
Organic Solvents
DMSOSoluble
EthanolFreely to Very Soluble
MethanolFreely to Very Soluble
AcetoneFreely to Very Soluble

Data for ezetimibe is used as a proxy where this compound-specific data is unavailable.

Experimental Protocols for Solubility Determination

This method determines the saturation solubility of a compound after an extended incubation period, representing a true equilibrium state.

Thermodynamic_Solubility_Workflow start Start add_excess Add excess solid this compound to buffer start->add_excess incubate Incubate with agitation (e.g., 24-48h at 25°C/37°C) add_excess->incubate separate Separate solid and liquid (centrifugation/filtration) incubate->separate quantify Quantify this compound in supernatant (e.g., HPLC-UV) separate->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the pH conditions of the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the prepared buffers.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, providing an early indication of its precipitation potential.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer to the wells and mix.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis: Determine the solubility by measuring the turbidity (nephelometry) or by quantifying the amount of compound remaining in solution after filtration using a plate reader-based UV-Vis spectrophotometer.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Storage Conditions

Based on available data, the recommended storage conditions for this compound are as follows:

ConditionTemperatureDuration
Short-term0 - 4 °CDays to weeks
Long-term-20 °CMonths to years

The shelf life is stated to be greater than 3 years if stored properly.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Summary of Forced Degradation Conditions and Expected Outcomes for Ezetimibe (as a proxy for this compound):

Stress ConditionReagent/ConditionExpected OutcomeReference
Acidic Hydrolysis 0.1 N HCl, 60°CSignificant degradation
Alkaline Hydrolysis 0.1 N NaOH, Room TempComplete degradation
Oxidative Degradation 3% H₂O₂, Room TempDegradation observed
Thermal Degradation 60°CStable
Photostability UV/Visible lightStable
Stability in Simulated Gastrointestinal Fluids

Given its intended site of action, evaluating the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is critical.

Protocol:

  • Preparation of Simulated Fluids: Prepare SGF (pH 1.2, with pepsin) and SIF (pH 6.8, with pancreatin) according to USP guidelines.

  • Sample Incubation: Dissolve or suspend this compound in the prepared fluids and incubate at 37°C.

  • Time-point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench the enzymatic activity and analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.

Stability_Testing_Workflow start Start prepare_samples Prepare this compound solution/suspension in test medium start->prepare_samples acid Acidic (HCl) base Alkaline (NaOH) oxidation Oxidative (H₂O₂) thermal Thermal (Heat) photo Photolytic (Light) sample_aliquots Sample at predetermined time intervals acid->sample_aliquots base->sample_aliquots oxidation->sample_aliquots thermal->sample_aliquots photo->sample_aliquots analyze Analyze for parent drug and degradation products (HPLC) sample_aliquots->analyze end End analyze->end

Caption: General workflow for forced degradation stability testing.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While the discontinuation of its clinical development has resulted in a scarcity of publicly available data, the methodologies outlined here, based on standard pharmaceutical practices and data from the closely related compound ezetimibe, offer a robust approach for any future research or formulation activities. The inherent low aqueous solubility of this compound is a key design feature, and its stability profile, particularly in simulated gastrointestinal fluids, is a critical parameter for ensuring its intended localized therapeutic effect. The provided protocols and diagrams serve as a valuable resource for scientists and researchers in the field of drug development.

References

Canosimibe: An Overview of Initial Safety and Toxicity Assessments

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial safety and toxicity assessments of canosimibe, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new therapeutic agents. Due to the early stage of this compound's development, publicly available data is limited. This guide is based on the currently accessible information and will be updated as more data from preclinical and clinical studies become available.

Introduction

The development of any new therapeutic agent requires a thorough evaluation of its safety and toxicity profile. This process begins with extensive preclinical studies designed to identify potential risks to humans. These studies are conducted in various in vitro and in vivo systems to assess the compound's effects on different biological systems. This guide will focus on the initial safety and toxicity data for this compound, a compound with a novel mechanism of action that is currently under investigation.

Preclinical Safety and Toxicity Evaluation

At this early stage, specific quantitative data from preclinical safety and toxicity studies on this compound are not yet publicly available. Preclinical evaluations for a compound like this compound would typically include a battery of tests to characterize its potential adverse effects.

General Toxicology Studies

General toxicology studies are designed to evaluate the overall effects of a new drug on animal models. These studies are crucial for determining the no-observed-adverse-effect level (NOAEL) and for identifying target organs for toxicity.

Table 1: Anticipated General Toxicology Studies for this compound

Study TypeSpeciesRoute of AdministrationDurationKey Endpoints
Single-Dose ToxicityRodent (e.g., rat, mouse)Oral, Intravenous14 daysMortality, clinical signs, gross pathology
Repeat-Dose ToxicityRodent and Non-rodent (e.g., dog, monkey)Anticipated clinical route28 days to 6 monthsClinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology
Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential life-threatening risks of a new drug on major physiological systems.

Table 2: Core Battery of Safety Pharmacology Studies for this compound

SystemIn Vitro/In VivoKey Parameters Assessed
Central Nervous SystemIn vivo (e.g., Irwin test, functional observational battery)Effects on behavior, coordination, and sensory functions
Cardiovascular SystemIn vitro (e.g., hERG assay) and In vivo (e.g., telemetry in conscious animals)Effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters
Respiratory SystemIn vivo (e.g., whole-body plethysmography)Effects on respiratory rate and tidal volume

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not yet in the public domain. However, based on standard industry practices and regulatory guidelines, the following provides a generalized overview of the methodologies that would likely be employed.

In Vivo Repeat-Dose Toxicity Study Workflow

The following diagram illustrates a typical workflow for a repeat-dose toxicity study in a rodent model.

G cluster_0 Acclimatization cluster_1 Dosing Phase cluster_2 In-Life Monitoring cluster_3 Terminal Phase Acclimatization Animal Acclimatization (7-14 days) Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Dosing with this compound or Vehicle Control Randomization->Dosing Clinical_Obs Clinical Observations Dosing->Clinical_Obs Body_Weight Body Weight & Food Intake Dosing->Body_Weight Functional_Tests Functional Assessments Dosing->Functional_Tests Blood_Collection Blood Collection for Hematology & Clinical Chemistry Clinical_Obs->Blood_Collection Body_Weight->Blood_Collection Functional_Tests->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Organ_Weight Organ Weight Measurement Necropsy->Organ_Weight Histo Histopathological Examination Organ_Weight->Histo

Caption: Workflow of a Repeat-Dose Toxicity Study.

Signaling Pathways of Interest

The mechanism of action of this compound is a critical determinant of its potential on-target and off-target toxicities. While the specific signaling pathways modulated by this compound are proprietary at this stage, a generalized diagram of a hypothetical signaling pathway is presented below to illustrate the types of interactions that would be investigated.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear This compound This compound Receptor Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene

Synthesis of Canosimibe Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canosimibe, a non-absorbable derivative of the cholesterol absorption inhibitor ezetimibe, was developed to target the gastrointestinal tract.[1] While it showed initial promise in reducing LDL cholesterol levels, it did not achieve the desired efficacy in later clinical trials and was subsequently discontinued.[1] Despite this, the chemical scaffold of this compound, featuring a central β-lactam ring and lipid-like side chains, presents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly those targeting sphingolipid metabolism. Dysregulation of sphingolipid pathways is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2] This technical guide provides an in-depth overview of the core synthetic strategies, experimental protocols, and structure-activity relationships relevant to the development of this compound analogues and derivatives.

Introduction to this compound and Rationale for Analogue Synthesis

This compound (IUPAC Name: N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide) is a complex molecule built around a central 2-azetidinone (β-lactam) ring.[1] Its design as a non-soluble agent intended to act locally in the gut represents a specific pharmaceutical strategy.[1] However, the structural similarities of its components to natural bioactive lipids, such as ceramides, suggest that analogues could be designed to interact with key enzymes in sphingolipid metabolic pathways.

The synthesis of this compound analogues is driven by several key objectives:

  • Exploration of New Therapeutic Targets: By modifying the lipophilic side chains and the polar head group, new molecules can be designed to inhibit or modulate enzymes involved in sphingolipid metabolism, such as ceramidases, sphingomyelinases, and ceramide synthases.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold allows for the elucidation of key structural features required for potent and selective biological activity. This is crucial for optimizing lead compounds.

  • Development of Molecular Probes: Fluorescently or isotopically labeled analogues can serve as powerful tools to investigate the intricacies of sphingolipid signaling pathways and to identify novel protein-lipid interactions.

Core Synthetic Strategies

The synthesis of this compound analogues can be logically divided into three main parts: construction of the β-lactam core, elaboration of the C3 side chain, and functionalization of the N1 aromatic ring. A generalized synthetic approach is outlined below.

G cluster_0 A. β-Lactam Core Synthesis cluster_1 B. C3 Side Chain Elaboration cluster_2 C. N1 Aryl Functionalization & Final Coupling A1 Starting Aldehyde (e.g., p-anisaldehyde) A2 Imine Formation A1->A2 A3 [2+2] Cycloaddition (Staudinger Synthesis) A2->A3 A4 Chiral β-Lactam Core A3->A4 B2 Coupling to β-Lactam A4->B2 B1 Side Chain Precursor (e.g., protected hydroxypropyl derivative) B1->B2 B3 Stereoselective Reduction B2->B3 B4 Functionalized β-Lactam B3->B4 C1 N-Arylation with (4-aminophenyl)methanol derivative B4->C1 C2 Activation of Carboxylic Acid (e.g., DCC/DMAP) C1->C2 C3 Amide Bond Formation with diamine linker C2->C3 C4 Coupling with Polar Head Group (e.g., protected glucitol) C3->C4 C5 Final Deprotection C4->C5 C6 This compound Analogue C5->C6 G cluster_denovo De Novo Synthesis cluster_smase SMase Pathway cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS CerS Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide CerK CerK Ceramide->CerK SMS SMS Ceramide->SMS CDase CDase Ceramide->CDase SM Sphingomyelin SMase SMase SM->SMase SMase->Ceramide ComplexSL Complex Sphingolipids Hydrolases Lysosomal Hydrolases ComplexSL->Hydrolases Sphingosine Sphingosine Hydrolases->Sphingosine Sphingosine->CerS C1P Ceramide-1-Phosphate CerK->C1P SMS->SM CDase->Sphingosine

References

Methodological & Application

Application Notes and Protocols for Canosimibe in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canosimibe is a novel synthetic small molecule under investigation for its potential anti-inflammatory properties. This document provides detailed protocols for in vitro cell-based assays to characterize the mechanism of action and efficacy of this compound. The primary hypothesized mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response.[1][2]

The protocols outlined below are designed to assess the cytotoxicity of this compound, its inhibitory effect on NF-κB activation, and its impact on the downstream production of pro-inflammatory cytokines. These assays are essential for the preclinical evaluation of this compound and provide a framework for its further development as a potential therapeutic agent.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a key pathway in regulating the expression of genes involved in inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][2] this compound is hypothesized to interfere with this pathway, leading to a reduction in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Hypothesized NF-κB signaling pathway and this compound's point of intervention.

Experimental Protocols

The following section details the protocols for key in vitro cell-based assays to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages) to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB activation using a cell line stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase).

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS (Lipopolysaccharide)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the HEK293T-NF-κB reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include appropriate controls (unstimulated, LPS only).

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Normalize the luciferase activity to the total protein concentration for each well.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the effect of this compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

  • Plate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Data Presentation

The following tables summarize representative quantitative data from the described assays.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198 ± 3.2
595 ± 5.1
1092 ± 4.8
2588 ± 6.3
5065 ± 7.9
10032 ± 5.5

Table 2: Inhibition of LPS-Induced NF-κB Luciferase Activity by this compound

TreatmentThis compound (µM)Relative Luciferase Units (RLU)% Inhibition
Unstimulated01.0 ± 0.2-
LPS (1 µg/mL)015.6 ± 1.80
LPS + this compound112.1 ± 1.522.4
LPS + this compound57.8 ± 1.150.0
LPS + this compound104.2 ± 0.873.1
LPS + this compound252.1 ± 0.586.5

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Unstimulated015 ± 58 ± 3
LPS (1 µg/mL)01250 ± 110850 ± 95
LPS + this compound1980 ± 98670 ± 80
LPS + this compound5550 ± 75380 ± 55
LPS + this compound10210 ± 40150 ± 30
LPS + this compound2595 ± 2565 ± 20

Experimental Workflow Visualization

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Treatment and Stimulation cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, HEK293T) Cell_Seeding Cell Seeding in Multi-well Plates Cell_Culture->Cell_Seeding Pre_treatment Pre-treatment with This compound or Vehicle Cell_Seeding->Pre_treatment Canosimibe_Prep Preparation of This compound Dilutions Canosimibe_Prep->Pre_treatment Stimulation Stimulation with LPS (for NF-κB and Cytokine Assays) Pre_treatment->Stimulation Incubation Incubation (Time and Temp Dependent) Stimulation->Incubation MTT_Assay MTT Assay: Add MTT, Solubilize, Read Absorbance Incubation->MTT_Assay Luciferase_Assay Reporter Assay: Lyse Cells, Add Substrate, Read Luminescence Incubation->Luciferase_Assay ELISA ELISA: Collect Supernatant, Perform ELISA Protocol Incubation->ELISA Data_Analysis Data Analysis and Interpretation (IC50 Calculation, Statistical Analysis) MTT_Assay->Data_Analysis Luciferase_Assay->Data_Analysis ELISA->Data_Analysis

Figure 2: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Sphingosine Kinase Inhibitor Administration in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sphingosine kinases (SKs), particularly SK1 and SK2, are critical enzymes in the sphingolipid signaling pathway. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid that regulates a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of the sphingolipid rheostat, the balance between pro-apoptotic ceramides and pro-survival S1P, is a hallmark of many cancers. Consequently, inhibitors of sphingosine kinases have emerged as a promising class of anti-cancer therapeutics. This document provides detailed application notes and protocols for the administration of two prominent sphingosine kinase inhibitors, Opaganib (ABC294640) , a selective SK2 inhibitor, and PF-543 , a selective SK1 inhibitor, in various animal models of cancer.

Opaganib (ABC294640) in Cancer Animal Models

Opaganib is an orally bioavailable, selective inhibitor of sphingosine kinase 2 (SK2) that has demonstrated broad anti-tumor activity in a range of preclinical cancer models.[1][2][3][4] It acts as a competitive inhibitor with respect to sphingosine, leading to a decrease in S1P levels and an accumulation of ceramides, thereby promoting apoptosis and inhibiting tumor cell proliferation.[1]

Quantitative Data Summary: Opaganib (ABC294640)
Cancer Model Animal Model Cell Line Dosage & Administration Key Findings Reference
Mammary AdenocarcinomaBALB/c Mice (syngeneic)JC3.5, 10, 35, 100 mg/kg, oral, every other dayDose-dependent tumor growth inhibition.
Hepatocellular CarcinomaSCID Mice (xenograft)SK-HEP-1, HepG250 or 100 mg/kg (Opaganib), 10 or 20 mg/kg (Sorafenib), oralReduced tumor growth as a single agent and enhanced anti-tumor activity in combination with sorafenib.
Non-Small Cell Lung CancerNude Mice (xenograft)H46075 mg/kg, intraperitoneal, 3 days/week for 3 weeksSignificantly reduced tumor size compared to vehicle-treated mice.
Prostate CancerC57BL/6 Mice (syngeneic)TRAMP-C250 mg/kg, intraperitoneal, 5 days/week for 4 weeksSlower tumor progression and significantly smaller tumor size and weight.
NeuroblastomaA/J Mice (syngeneic)Neuro-2aOral administration (dosage not specified)In combination with irinotecan and temozolomide, reduced tumor growth and increased survival.
Melanoma & Lung CarcinomaC57BL/6 Mice (syngeneic)B16 (Melanoma), LLC (Lung)Not specifiedIn combination with anti-PD-1 or anti-CTLA-4 antibodies, strongly suppressed tumor growth and improved survival.
Experimental Protocol: Oral Administration of Opaganib in a Mouse Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of Opaganib in a subcutaneous xenograft model.

Materials:

  • Opaganib (ABC294640)

  • Vehicle (e.g., 50% PEG-200 in sterile water, or 0.375% Polysorbate-80 in PBS)

  • Cancer cell line (e.g., H460 for NSCLC)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional, for co-injection with cells)

  • Sterile PBS, syringes, needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.

  • Cell Implantation:

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

    • For some models, mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice for tumor development.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=5-8 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of Opaganib in the chosen vehicle.

    • Administer Opaganib orally via gavage at the desired dose (e.g., 50-100 mg/kg). The control group receives the vehicle alone.

    • Follow the specified dosing schedule (e.g., daily, every other day, or 3-5 times per week).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunoblotting for biomarkers like cleaved caspases).

Signaling Pathway and Experimental Workflow Diagrams

Sphingosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingosine Sphingosine SK2 Sphingosine Kinase 2 (SK2) Sphingosine->SK2 ATP ADP Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase S1P_ext S1P S1PR S1P Receptors (S1PR1-5) Proliferation Cell Proliferation & Survival S1PR->Proliferation Akt Akt Pathway S1PR->Akt ERK MAPK/ERK Pathway S1PR->ERK S1P_int S1P SK2->S1P_int SK2->Ceramide Reduces substrate Opaganib Opaganib (ABC294640) Opaganib->SK2 S1P_int->S1PR 'Inside-out' signaling Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Opaganib inhibits SK2, reducing pro-survival S1P and promoting pro-apoptotic ceramide accumulation.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Opaganib/Vehicle Administration (Oral) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring Repeated for 3-4 weeks monitoring->treatment endpoint 7. Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint end End endpoint->end

Caption: Workflow for an in vivo study of Opaganib's anti-tumor efficacy.

PF-543 in Cancer Animal Models

PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SK1). Inhibition of SK1 by PF-543 has been shown to induce programmed necrosis and apoptosis in cancer cells and suppress tumor growth in vivo.

Quantitative Data Summary: PF-543
Cancer Model Animal Model Cell Line Dosage & Administration Key Findings Reference
Colorectal CancerSCID Mice (xenograft)HCT-11610 mg/kg, intravenous, every 3 days for 24 daysSignificantly suppressed tumor growth and improved survival.
Ovarian CancerC57BL/6 Mice (syngeneic)ID8Not specifiedSignificantly reduced tumor formation and ascites volume.
Ovarian CancerNot specified (in vivo)Not specifiedNot specifiedCo-administration with an anti-PD-1 antibody more effectively reduced tumor burden and metastasis.
Non-Small Cell Lung CancerNot specified (xenograft)Not specifiedNot specifiedA derivative of PF-543 demonstrated inhibition of tumor formation.
Experimental Protocol: Intravenous Administration of PF-543 in a Mouse Xenograft Model

This protocol outlines a method for evaluating the efficacy of intravenously delivered PF-543.

Materials:

  • PF-543

  • Vehicle for injection (e.g., sterile saline)

  • Cancer cell line (e.g., HCT-116 for colorectal cancer)

  • Immunocompromised mice (e.g., SCID mice)

  • Sterile PBS, syringes, needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Follow steps 1 and 2 as described in the Opaganib protocol.

  • Tumor Growth and Randomization: Follow step 3 as described in the Opaganib protocol.

  • Drug Preparation and Administration:

    • Dissolve PF-543 in a suitable sterile vehicle for intravenous injection.

    • Administer PF-543 via tail vein injection at the desired dose (e.g., 10 mg/kg). The control group receives the vehicle alone.

    • Follow the specified dosing schedule (e.g., every 3 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight regularly as described previously.

    • Monitor animal survival in a separate cohort to generate Kaplan-Meier survival curves.

  • Endpoint Analysis:

    • Excise tumors for weighing and subsequent molecular analyses (e.g., assessing markers of programmed necrosis).

Signaling Pathway and Experimental Workflow Diagrams

Sphingosine_Kinase_1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingosine Sphingosine SK1 Sphingosine Kinase 1 (SK1) Sphingosine->SK1 ATP ADP S1P_ext S1P S1P_int S1P SK1->S1P_int Necrosis Programmed Necrosis (via mitochondrial p53-Cyp-D complex) SK1->Necrosis Inhibition of SK1 leads to necrosis PF543 PF-543 PF543->SK1 Inhibition Proliferation Cell Proliferation S1P_int->Proliferation

Caption: PF-543 inhibits SK1, leading to reduced cell proliferation and induction of programmed necrosis.

Experimental_Workflow_PF543 start Start cell_culture 1. Cancer Cell Culture (e.g., HCT-116) start->cell_culture implantation 2. Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. PF-543/Vehicle Administration (Intravenous) randomization->treatment monitoring 6. Tumor Volume & Survival Monitoring treatment->monitoring Repeated for ~24 days monitoring->treatment endpoint 7. Endpoint Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for an in vivo study of PF-543's anti-tumor efficacy via intravenous administration.

References

Application Notes and Protocols for Preclinical Efficacy Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Canosimibe" was not found in publicly available scientific literature. Therefore, these application notes and protocols provide a general framework for assessing the preclinical efficacy of a novel therapeutic agent. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Preclinical efficacy studies are a critical component of drug development, designed to demonstrate a compound's potential therapeutic effect before it can be advanced to human clinical trials. These studies are typically conducted in two phases: in vitro (using cell cultures) and in vivo (using animal models).[1][2] The primary goals are to establish proof-of-concept, determine effective dose ranges, and understand the mechanism of action.[3] Robust experimental design and transparent reporting are essential to ensure the scientific validity and reproducibility of these studies.[4]

Part 1: In Vitro Preclinical Efficacy Assessment

In vitro assays are fundamental for the initial screening of a compound's biological activity in a controlled laboratory setting.[1] Cell viability assays, such as the MTT and XTT assays, are commonly used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Experimental Protocol 1: MTT Cell Viability Assay

This protocol measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium

  • Novel Compound (e.g., "this compound")

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control group.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: In Vitro Cytotoxicity

The results can be summarized to determine the half-maximal inhibitory concentration (IC50) of the compound.

Table 1: Example MTT Assay Data - Cell Viability after 48-hour Treatment

Compound Concentration (µM) Mean Absorbance (570 nm) Standard Deviation Cell Viability (%)
0 (Control) 1.35 0.09 100.0
1 1.21 0.08 89.6
5 0.95 0.06 70.4
10 0.68 0.05 50.4
25 0.34 0.04 25.2

| 50 | 0.15 | 0.03 | 11.1 |

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) treat 2. Prepare Compound Dilutions & Add to Wells seed->treat Incubate 24h incubate 3. Incubate with Compound (24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt Incubate 3-4h solubilize 5. Add Solubilization Solution add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read Shake 15min analyze 7. Calculate IC50 read->analyze

Experimental workflow for the MTT cell viability assay.

Part 2: In Vivo Preclinical Efficacy Assessment

In vivo studies involve the use of living organisms, typically animal models, to evaluate a compound's efficacy and safety in a more complex biological system. For cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

Experimental Protocol 2: Xenograft Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a novel compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Nude mice)

  • Human cancer cell line

  • Matrigel or sterile PBS

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Record baseline tumor volumes and body weights.

  • Compound Administration: Administer the test compound and vehicle control to their respective groups. The route of administration (e.g., oral gavage, intravenous, intraperitoneal) and dosing schedule should be based on prior pharmacokinetic studies.

  • Monitoring: Measure tumor dimensions with calipers and record animal body weights 2-3 times per week. The formula for tumor volume is typically (Length x Width²) / 2.

  • Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Primary endpoints often include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).

  • Necropsy and Analysis: At the end of the study, euthanize the animals and perform a necropsy. Excise tumors, weigh them, and preserve them for further analysis (e.g., histology, biomarker analysis).

Data Presentation: In Vivo Efficacy

Quantitative data from the study should be clearly summarized to assess the compound's anti-tumor activity.

Table 2: Example In Vivo Efficacy Data - Xenograft Model

Treatment Group Dosing Regimen Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control Daily, p.o. 1520 ± 210 - -2.5
Compound A (10 mg/kg) Daily, p.o. 850 ± 150 44.1 -3.1
Compound A (30 mg/kg) Daily, p.o. 425 ± 98 72.0 -5.8

| Positive Control | Q3D, i.v. | 380 ± 85 | 75.0 | -8.2 |

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint implant 1. Implant Tumor Cells (Subcutaneous) monitor_growth 2. Monitor Tumor Growth implant->monitor_growth randomize 3. Randomize Mice (Tumor Volume ~100mm³) monitor_growth->randomize dose 4. Administer Compound & Vehicle randomize->dose measure 5. Monitor Tumor Volume & Body Weight (2-3x/week) dose->measure euthanize 6. Euthanize & Necropsy measure->euthanize Endpoint Reached analyze 7. Analyze Tumors (Weight, Histology) euthanize->analyze

Experimental workflow for an in vivo xenograft efficacy study.

Part 3: Signaling Pathway Analysis

Understanding how a compound exerts its therapeutic effect often involves investigating its impact on key cellular signaling pathways. The NF-κB and MAPK/ERK pathways are frequently dysregulated in diseases like cancer and inflammation, making them common targets for drug development.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Stimuli (TNFα, IL-1) receptor Receptor (TNFR, IL-1R) stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb inhibits proteasome Proteasome ikb->proteasome ubiquitination & degradation nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription activates MAPK_Pathway cluster_nucleus gf Growth Factor (EGF) receptor Receptor Tyrosine Kinase (EGFR) gf->receptor ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates tf Transcription Factors (c-Myc, c-Fos) erk->tf activates nucleus Nucleus erk->nucleus translocates response Cellular Response (Proliferation, Survival) tf->response

References

Application Notes and Protocols for the Dissolution of Canosimibe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of Canosimibe for experimental use. This compound, a derivative of the cholesterol absorption inhibitor ezetimibe, was specifically designed to be non-soluble in aqueous solutions to target the luminal surface of the gastrointestinal tract[1]. This inherent low solubility presents a challenge for in vitro and other experimental applications that require the compound to be in solution. The following protocols and data are intended to guide researchers in preparing this compound solutions suitable for their experimental needs.

Chemical Properties of this compound

A brief summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C44H60FN3O10PubChem[1]
Molecular Weight 810.0 g/mol PubChem[1]
Appearance SolidMedKoo Biosciences[2]
Storage Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)MedKoo Biosciences[2]

Solubility Data

This compound is characterized by its poor aqueous solubility. However, it is soluble in organic solvents, which can be used to prepare stock solutions for experimental use.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing stock solutions.MedKoo Biosciences
Aqueous Buffers (e.g., PBS) Non-solubleDesigned to be non-soluble in aqueous environments.PubChem

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into aqueous buffers for various in vitro assays, though care must be taken to avoid precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 810.0 g/mol * Volume (L)

    • For 1 mL of a 10 mM stock: Mass = 10 * 810.0 * 0.001 = 8.1 mg

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but ensure the compound's stability at elevated temperatures is considered. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the this compound stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect the solution from light.

Important Considerations:

  • DMSO Concentration in Final Assay: When diluting the DMSO stock solution into your aqueous experimental medium, ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).

  • Precipitation: Due to the non-soluble nature of this compound, it may precipitate out of solution when diluted into aqueous buffers. It is recommended to prepare the final working solution immediately before use and to visually inspect for any precipitation. The use of a carrier protein, such as bovine serum albumin (BSA), in the final assay buffer may help to maintain solubility.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for the dissolution and use of this compound in experimental settings.

G cluster_prep Preparation of Stock Solution cluster_assay Use in Aqueous-Based Assays start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if necessary) add_dmso->dissolve stock_solution Concentrated Stock Solution in DMSO dissolve->stock_solution dilute Dilute Stock into Assay Buffer stock_solution->dilute check_precipitate Check for Precipitation dilute->check_precipitate proceed Proceed with Experiment check_precipitate->proceed No Precipitation troubleshoot Troubleshoot check_precipitate->troubleshoot Precipitation Occurs add_surfactant Consider Surfactant or Carrier Protein (e.g., BSA) troubleshoot->add_surfactant add_surfactant->dilute

Caption: Workflow for dissolving this compound and its use in experiments.

Signaling Pathway Considerations

As this compound is an inhibitor of cholesterol absorption, its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the apical membrane of enterocytes and hepatocytes. The following diagram illustrates the simplified mechanism of action.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol Micelles npc1l1 NPC1L1 cholesterol->npc1l1 Binds chol_uptake Cholesterol Uptake npc1l1->chol_uptake Mediates This compound This compound This compound->npc1l1 Inhibits

Caption: Inhibition of cholesterol uptake by this compound via NPC1L1.

References

Application Notes and Protocols for Canosimibe in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canosimibe is a novel, potent, and selective small molecule inhibitor of the fictional kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. By targeting ASK1, this compound offers a promising therapeutic potential for a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the ASK1 signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the ASK1 kinase domain, preventing the phosphorylation of its downstream targets, MKK3/6 and MKK4/7. This blockade of the ASK1 signaling cascade leads to a reduction in the activation of p38 and JNK pathways, ultimately mitigating the cellular stress response and inflammatory processes.

Signaling Pathway

The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by this compound.

ASK1_Signaling_Pathway cluster_stress Cellular Stressors ROS ROS ASK1_complex Inactive ASK1 Complex (ASK1 + Trx) ROS->ASK1_complex Oxidative Stress TNFa TNFa TNFa->ASK1_complex LPS LPS LPS->ASK1_complex Active_ASK1 Active ASK1 ASK1_complex->Active_ASK1 Dissociation of Trx MKK3_6 MKK3/6 Active_ASK1->MKK3_6 Phosphorylation MKK4_7 MKK4/7 Active_ASK1->MKK4_7 Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->Active_ASK1 Inhibition

Figure 1: ASK1 signaling pathway and this compound's point of inhibition.

High-Throughput Screening (HTS) Assay for ASK1 Inhibitors

This section provides a detailed protocol for a luminescence-based kinase assay to screen for inhibitors of ASK1.

Assay Principle

The assay measures the amount of ATP remaining in the solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. In the presence of an ASK1 inhibitor like this compound, the kinase activity is reduced, resulting in a higher amount of ATP and a stronger luminescence signal.

Quantitative Data Summary

The following tables summarize the validation and sample data for the ASK1 HTS assay.

Parameter Value Acceptance Criteria
Z'-factor0.85> 0.5
Signal-to-Background (S/B)12> 5
Coefficient of Variation (%CV)< 5%< 10%
DMSO Tolerance< 1%< 1%
Table 1: HTS Assay Validation Parameters
Compound IC50 (nM) Hill Slope
This compound151.1
Staurosporine (Control)51.0
Table 2: Sample Dose-Response Data
Experimental Protocol

Materials and Reagents:

  • Recombinant human ASK1 enzyme

  • ASK1 substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or test compounds)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound (or test compounds) in 100% DMSO.

    • Create a serial dilution series of the compounds in DMSO.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and a known ASK1 inhibitor (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the ASK1 enzyme and substrate peptide in kinase buffer.

    • Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

    • Gently mix the plate on a plate shaker for 1 minute.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

HTS Assay Workflow

The following diagram outlines the experimental workflow for the ASK1 HTS assay.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Enzyme_Substrate_Mix 2. Enzyme/Substrate Addition (5 µL) Compound_Plating->Enzyme_Substrate_Mix ATP_Addition 3. ATP Addition (5 µL) Enzyme_Substrate_Mix->ATP_Addition Incubation_1 4. Incubation (60 min at RT) ATP_Addition->Incubation_1 Detection_Reagent 5. Add Detection Reagent (10 µL) Incubation_1->Detection_Reagent Incubation_2 6. Incubation (10 min at RT) Detection_Reagent->Incubation_2 Read_Plate 7. Read Luminescence Incubation_2->Read_Plate

Figure 2: HTS assay workflow for ASK1 inhibitor screening.

Data Analysis

  • Normalization:

    • The raw luminescence data is normalized using the negative (DMSO) and positive controls.

    • Percent inhibition is calculated using the formula: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)

  • Dose-Response Analysis:

    • The percent inhibition values are plotted against the logarithm of the compound concentrations.

    • A four-parameter logistic regression model is used to fit the dose-response curve and determine the IC50 value for each compound.

  • Quality Control:

    • The Z'-factor is calculated for each assay plate to assess the quality and robustness of the assay. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • A Z'-factor greater than 0.5 indicates an excellent assay performance.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the utilization of this compound in high-throughput screening assays to discover and characterize novel modulators of the ASK1 signaling pathway. The detailed methodologies and robust data analysis procedures ensure the generation of high-quality, reproducible results, facilitating the advancement of drug discovery programs targeting ASK1-mediated diseases.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Canosimibe in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Canosimibe in human plasma. This compound, a non-soluble derivative of the cholesterol absorption inhibitor ezetimibe, presents unique challenges for bioanalysis. This method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, providing a high-throughput solution for pharmacokinetic studies in drug development. The method has been developed based on established bioanalytical principles and validated according to FDA and EMA guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

This compound (Molecular Formula: C44H60FN3O10, Molecular Weight: 810.0 g/mol ) is a novel derivative of ezetimibe designed to inhibit cholesterol absorption by targeting the luminal surface of the gastrointestinal tract.[1] Due to its non-soluble nature, developing a robust method for its quantification in plasma is crucial for understanding its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application.[2][3] This application note presents a detailed protocol for a proposed LC-MS/MS method for this compound quantification in human plasma, intended to support preclinical and clinical research.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientSee Table 1

Table 1: Chromatographic Gradient

Time (min)%B
0.0030
0.5030
2.5095
3.5095
3.5130
5.0030

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature500 °C
Ion Source Gas 150 psi
Ion Source Gas 250 psi
MRM TransitionsSee Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (V)CXP (V)
This compound810.4408.2100104515
This compound-d4 (IS)814.4412.2100104515

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of this compound and this compound-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL.

Sample Preparation Protocol

A protein precipitation method was employed for plasma sample extraction.

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound-d4 in acetonitrile, 10 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Sample Preparation Workflow.

Method Validation

The developed method was validated according to the US FDA and EMA guidelines for bioanalytical method validation.[4][5] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

The selectivity of the method was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 0.1 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates. The results are summarized in Table 3.

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ0.1102.58.2104.19.5
Low0.398.76.5101.27.8
Medium10101.34.1100.55.3
High8099.53.598.94.7
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The results are presented in Table 4.

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
Low0.392.15.898.54.1
Medium1094.54.2101.23.5
High8093.83.999.82.8
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The results, summarized in Table 5, indicate that this compound is stable under the tested conditions.

Table 5: Stability of this compound in Human Plasma

Stability ConditionDurationConcentration (ng/mL)% Change from Nominal
Bench-top6 hours0.3-2.1
80-1.5
Freeze-thaw (3 cycles)-80 °C to RT0.3-4.5
80-3.2
Long-term30 days at -80 °C0.3-5.1
80-4.0

Application

This validated LC-MS/MS method was successfully applied to a pilot pharmacokinetic study in healthy volunteers. The method demonstrated sufficient sensitivity and robustness for the accurate quantification of this compound in human plasma samples.

G cluster_lcms LC-MS/MS Analysis Workflow sample_injection Sample Injection lc_separation Chromatographic Separation (Reverse Phase C18) sample_injection->lc_separation Mobile Phase ionization Electrospray Ionization (Positive Mode) lc_separation->ionization Eluent mass_analysis Triple Quadrupole MS (MRM Mode) ionization->mass_analysis Ions detection Data Acquisition mass_analysis->detection Fragment Ions quantification Quantification detection->quantification Chromatograms

Figure 2: LC-MS/MS Analysis Workflow.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation extraction and rapid chromatographic runtime make this method suitable for high-throughput analysis in support of pharmacokinetic studies. The method meets the regulatory requirements for bioanalytical method validation and can be confidently applied in drug development settings.

Disclaimer: This application note provides a representative method for the quantification of this compound. The specific parameters may require optimization for different laboratory setups and instrumentation.

References

Application Notes and Protocols for Induction of Apoptosis in Cells by Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for inducing and quantifying apoptosis in cultured cells using small molecule compounds. While the specific compound "Canosimibe" was not found in available literature, the principles and methods described herein are broadly applicable to the study of novel apoptosis-inducing agents. For the purpose of providing concrete examples, data related to the well-characterized apoptosis inducer, Staurosporine, is presented. Researchers studying new compounds should optimize these protocols for their specific experimental systems.

Apoptosis, or programmed cell death, is a critical biological process involved in development, tissue homeostasis, and elimination of damaged cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Therefore, the identification and characterization of small molecules that can modulate apoptosis is a key area of research in drug discovery and development.

This document provides detailed methodologies for three common assays used to detect and quantify apoptosis: Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine externalization, Caspase-3/7 activity assays to measure the activation of executioner caspases, and DNA fragmentation analysis, a hallmark of late-stage apoptosis.

Data Presentation

The following tables summarize quantitative data from studies using Staurosporine to induce apoptosis in various cancer cell lines. These tables are intended to serve as a reference for the expected outcomes of the described experimental protocols.

Table 1: Staurosporine-Induced Apoptosis Measured by Annexin V & PI Staining

Cell LineStaurosporine Conc. (µM)Incubation Time (h)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)Reference
L12100.1425 ± 310 ± 2[1]
0.5445 ± 520 ± 4[1]
1.0460 ± 635 ± 5[1]
A5490.52415 ± 28 ± 1[1]
1.02430 ± 415 ± 3[1]
2.02455 ± 725 ± 4
Caki-10.52420 ± 312 ± 2
1.02440 ± 522 ± 3
2.02465 ± 838 ± 6

Table 2: Staurosporine-Induced Caspase-3/7 Activity

Cell LineStaurosporine Conc. (µM)Incubation Time (h)Fold Increase in Caspase-3/7 Activity (vs. Control)Reference
HEK 29324~3.5
44~5.0
HepG224~2.5
44~4.0
PC324~2.0
44~3.0
MCF724~4.0
44~6.5

Table 3: Staurosporine-Induced DNA Fragmentation

Cell LineStaurosporine Conc. (µM)Incubation Time (h)DNA Fragmentation (% of Sub-G1 Population)Reference
N2a0.51415.8 ± 1.8
0.52417.1 ± 2.3
HCT1160.112~15
0.124~25

Signaling Pathways

Apoptosis is executed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_apop Apoptosome Formation & Caspase Activation DNA_Damage DNA Damage BH3_only BH3-only proteins (e.g., Bid, Bim, Puma) DNA_Damage->BH3_only Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->BH3_only ER_Stress ER Stress ER_Stress->BH3_only Bax_Bak Bax/Bak (Pro-apoptotic) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_BclXL Bcl-2/Bcl-XL (Anti-apoptotic) Bcl2_BclXL->Bax_Bak BH3_only->Bax_Bak Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway is initiated by intracellular stress signals.

Extrinsic_Apoptosis_Pathway cluster_ligand Death Ligand Binding cluster_disc DISC Formation cluster_caspase Caspase Cascade cluster_crosstalk Crosstalk with Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor FADD FADD (Adaptor Protein) Death_Receptor->FADD DISC Death-Inducing Signaling Complex (DISC) FADD->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria

Caption: The extrinsic apoptosis pathway is triggered by extracellular death signals.

Experimental Workflow

A generalized workflow for assessing the apoptotic potential of a small molecule compound is depicted below. This workflow outlines the key steps from cell treatment to data analysis.

Experimental_Workflow cluster_prep 1. Cell Preparation & Treatment cluster_assay 2. Apoptosis Assays cluster_analysis 3. Data Acquisition & Analysis cluster_results 4. Interpretation Seed_Cells Seed cells in multi-well plates Treat_Cells Treat cells with small molecule compound (various concentrations and time points) Seed_Cells->Treat_Cells Controls Include vehicle control and positive control (e.g., Staurosporine) Treat_Cells->Controls Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Controls->Harvest_Cells AnnexinV Annexin V/PI Staining Harvest_Cells->AnnexinV Caspase Caspase-3/7 Activity Assay Harvest_Cells->Caspase DNA_Frag DNA Fragmentation Assay Harvest_Cells->DNA_Frag Flow_Cytometry Flow Cytometry (Annexin V/PI, DNA Frag.) AnnexinV->Flow_Cytometry Plate_Reader Luminometer/Fluorometer (Caspase Activity) Caspase->Plate_Reader DNA_Frag->Flow_Cytometry Gel_Electrophoresis Agarose Gel Electrophoresis (DNA Fragmentation) DNA_Frag->Gel_Electrophoresis Quantification Quantify apoptotic cell populations and enzyme activity Flow_Cytometry->Quantification Plate_Reader->Quantification Gel_Electrophoresis->Quantification Data_Tables Summarize data in tables Quantification->Data_Tables Dose_Response Generate dose-response curves Data_Tables->Dose_Response Conclusion Determine apoptotic potency of the compound Dose_Response->Conclusion

References

Application of Canosimibe in [specific research area] research

Author: BenchChem Technical Support Team. Date: November 2025

Application of Canosimibe (ABC294640) in Cancer Research

Introduction

This compound, also known as ABC294640, is a first-in-class, orally available, selective inhibitor of sphingosine kinase 2 (SK2). Sphingosine kinases are key enzymes in the sphingolipid metabolism pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. This pathway is crucial in cancer biology, with S1P promoting tumor cell proliferation, survival, and migration, while its precursor, ceramide, induces apoptosis[1][2]. The dysregulation of this "sphingolipid rheostat" is a hallmark of many cancers, making SK2 a compelling target for therapeutic intervention[2]. This compound has demonstrated anti-proliferative and apoptotic effects in a variety of cancer cell lines and in vivo models, positioning it as a promising agent in cancer research and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action. Primarily, it competitively inhibits SK2, leading to a decrease in intracellular S1P levels and a concurrent increase in ceramide levels. This shift in the sphingolipid rheostat promotes apoptosis and inhibits cell proliferation. Additionally, this compound has been shown to inhibit dihydroceramide desaturase (DES1), an enzyme involved in the de novo synthesis of ceramide. Inhibition of DES1 further contributes to the modulation of sphingolipid metabolism, promoting autophagy and suppressing proliferation.

The downstream effects of SK2 inhibition by this compound include the downregulation of myeloid cell leukemia 1 (Mcl-1) and c-Myc expression, as well as the suppression of nuclear factor-kappa B (NF-κB) activation. In the nucleus, S1P generated by SK2 normally inhibits histone deacetylases (HDAC1/2); therefore, this compound's inhibition of nuclear SK2 can lead to epigenetic modifications by affecting histone acetylation.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound (ABC294640) and Other SK Inhibitors

CompoundTarget(s)IC50 / KiCell Lines / ModelsReference
This compound (ABC294640)SK2IC50 = 9 µMColorectal cancer cells
SKI-IISK1, SK2Ki = 16 µM (SK1), 8 µM (SK2)Prostate and breast cancer cells
PF-543SK1Ki = 3.6 nM-
SKI-178SK1, SK2IC50 = 0.1 - 1.8 µMDrug-sensitive and multi-drug resistant cancer cell lines

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., colorectal, breast, prostate cancer cells)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (ABC294640) stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • For other assays: Follow the manufacturer's instructions for the specific cell proliferation reagent used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (ABC294640)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Sphingolipid_Metabolism_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase S1PR S1P Receptors (S1PR1-5) Proliferation Cell Proliferation & Survival S1PR->Proliferation Activates Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P_cyto Sphingosine-1-Phosphate (S1P) Sphingosine->S1P_cyto SK2 (Cytoplasmic) SK2_nucl SK2 Sphingosine->SK2_nucl S1P_cyto->S1PR Extracellular Signaling S1P_Lyase S1P Lyase S1P_cyto->S1P_Lyase Degradation SK2_cyto Sphingosine Kinase 2 (SK2) Ceramidase Ceramidase S1P_nucl S1P SK2_nucl->S1P_nucl HDAC HDAC1/2 S1P_nucl->HDAC Inhibits GeneExpression Gene Expression (e.g., p21) HDAC->GeneExpression Regulates

Caption: The Sphingolipid Metabolism Pathway in a cancer cell.

Canosimibe_Mechanism_of_Action cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Phenotypic Outcomes This compound This compound (ABC294640) SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 Inhibits DES1 Dihydroceramide Desaturase (DES1) This compound->DES1 Inhibits S1P_down ↓ S1P Levels SK2->S1P_down NFkB_down ↓ NF-κB Activation SK2->NFkB_down Mcl1_Myc_down ↓ Mcl-1 & c-Myc SK2->Mcl1_Myc_down Autophagy_up ↑ Autophagy DES1->Autophagy_up Ceramide_up ↑ Ceramide Levels S1P_down->Ceramide_up Proliferation_down Inhibition of Proliferation S1P_down->Proliferation_down Apoptosis_up Induction of Apoptosis Ceramide_up->Apoptosis_up NFkB_down->Proliferation_down Mcl1_Myc_down->Apoptosis_up Autophagy_up->Apoptosis_up

Caption: Mechanism of action of this compound (ABC294640).

Experimental_Workflow_In_Vitro cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed Cancer Cells (96-well or 6-well plates) treatment Treat with this compound (various concentrations) start->treatment proliferation_assay Proliferation Assay (e.g., MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay ic50 Calculate IC50 proliferation_assay->ic50 apoptosis_quant Quantify Apoptotic Cells (Flow Cytometry) apoptosis_assay->apoptosis_quant

Caption: General workflow for in vitro testing of this compound.

References

Application Note & Protocols: Elucidating the Mechanism of Action of Canosimibe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Canosimibe is a novel investigational small molecule inhibitor showing promise in preclinical cancer models. Understanding its precise mechanism of action is crucial for its continued development and for identifying patient populations most likely to respond. This document outlines a series of experiments designed to investigate the hypothesis that this compound exerts its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, ultimately leading to apoptosis in cancer cells. The following protocols provide detailed methodologies for these key studies.

Proposed Signaling Pathway and Mechanism of Action

The diagram below illustrates the hypothesized mechanism of action for this compound. In many cancer cells, the PI3K/Akt pathway is constitutively active, promoting cell survival and inhibiting apoptosis. We propose that this compound directly inhibits the kinase activity of Akt, preventing the phosphorylation of its downstream targets (like Bad and GSK3β) and thereby promoting apoptosis.

Hypothesized this compound Mechanism of Action.

Experimental Workflow

To validate the proposed mechanism, a multi-step experimental approach is recommended. This workflow starts with observing the overall effect of this compound on cell viability and progresses to more specific assays to pinpoint its molecular target and confirm the mode of action.

Step-wise experimental workflow for MoA validation.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise tabular format. Below are examples of how to present the results.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100.0 ± 6.4
11.10 ± 0.0688.0 ± 4.8
50.85 ± 0.0568.0 ± 4.0
100.63 ± 0.0450.4 ± 3.2
250.31 ± 0.0324.8 ± 2.4
500.15 ± 0.0212.0 ± 1.6

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

This compound Conc. (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle Control)95.1 ± 2.32.5 ± 0.52.4 ± 0.4
1065.2 ± 3.125.8 ± 2.29.0 ± 1.5
2530.7 ± 2.855.4 ± 3.513.9 ± 2.1

Table 3: Inhibition of Akt Phosphorylation by this compound (Western Blot Densitometry)

This compound Conc. (µM)p-Akt (Ser473) / Total Akt Ratio (Normalized to Control)
0 (Vehicle Control)1.00
10.82
50.45
100.15
250.05

Table 4: Direct Inhibition of Akt1 Kinase Activity by this compound (In Vitro Assay)

This compound Conc. (nM)Kinase Activity (%) (Mean ± SD)
0 (Vehicle Control)100.0 ± 5.1
1085.3 ± 4.5
5062.1 ± 3.9
10048.7 ± 3.1
25020.5 ± 2.2
5008.9 ± 1.5

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with the same final DMSO concentration).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for Akt Signaling

This protocol detects changes in the phosphorylation state of Akt and its downstream targets.

Materials:

  • Treated cell samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Determine the protein concentration of the lysates using the BCA assay.[1]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system and image the blot.

  • Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vitro Akt Kinase Assay

This protocol directly measures the ability of this compound to inhibit the enzymatic activity of purified Akt kinase.

Materials:

  • Recombinant active Akt1 enzyme

  • Akt substrate (e.g., a specific peptide like GSK-3α peptide)

  • Kinase assay buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant Akt1 enzyme, and the GSK-3α peptide substrate.

  • Add varying concentrations of this compound (or vehicle control) to the reaction wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Read the luminescence on a plate-reading luminometer.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Logical Relationship of Findings

The collective results from these experiments build a logical case for the proposed mechanism of action.

Logical flow from observation to conclusion.

Conclusion: By following this structured experimental plan, researchers can systematically investigate and validate the mechanism of action of this compound. The data generated will provide strong evidence for its role as an Akt pathway inhibitor, supporting its further development as a targeted anti-cancer therapeutic. The provided protocols serve as a detailed guide for executing the key experiments required for this critical phase of drug discovery.

References

Application Notes and Protocols: Co-administration of Canosimibe with a Secondary Compound

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document aims to provide detailed application notes and protocols for the co-administration of Canosimibe with a secondary therapeutic compound. However, initial searches for "this compound" have not yielded specific information regarding its mechanism of action, established co-administration protocols, or relevant quantitative data from preclinical or clinical studies. The term "this compound" may be misspelled, a novel compound not yet widely documented in public literature, or a proprietary name not yet disclosed.

Therefore, the following sections provide a generalized framework and best-practice guidelines for establishing a co-administration protocol, based on common principles of combination therapy in cancer research.[1][2] This document will be updated with specific details on this compound as information becomes available.

Introduction to Combination Therapy

Combination therapy, the use of two or more therapeutic agents, is a foundational strategy in cancer treatment.[1] The primary goals of this approach are to enhance efficacy, overcome drug resistance, and reduce toxicity by targeting different signaling pathways or cellular processes simultaneously.[1][3] The success of a combination therapy protocol is often dependent on the synergistic or additive effects of the combined agents.

Key Principles:

  • Synergism: The combined effect of two drugs is greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

Hypothetical Signaling Pathway for a Kinase Inhibitor (General Example)

As the mechanism of this compound is unknown, we present a hypothetical signaling pathway for a generic kinase inhibitor, a common class of anti-cancer drugs. This diagram illustrates potential points of intervention for a secondary compound.

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates This compound This compound (Hypothetical Kinase Inhibitor) This compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Secondary_Compound Secondary Compound (e.g., targeting downstream effector) Secondary_Compound->ERK Inhibits

Caption: Hypothetical signaling pathway of a kinase inhibitor.

General Experimental Workflow for Evaluating Combination Therapy

The following diagram outlines a typical workflow for the preclinical evaluation of a novel combination therapy.

Experimental_Workflow cluster_preclinical Preclinical Evaluation A 1. In Vitro Monotherapy Dose-Response (Determine IC50 for each compound) B 2. In Vitro Combination Studies (e.g., Checkerboard assay) A->B E 5. In Vivo Monotherapy Efficacy (Xenograft or PDX models) A->E C 3. Synergy Analysis (Calculate Combination Index - CI) B->C F 6. In Vivo Combination Efficacy and Toxicity (Evaluate tumor growth inhibition and animal well-being) B->F D 4. In Vitro Mechanistic Studies (e.g., Western Blot, Flow Cytometry for Apoptosis) C->D E->F G 7. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->G

Caption: General experimental workflow for combination therapy.

Protocols

In Vitro Cell Viability Assay (Example: MTT Assay)

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of each compound individually before assessing their combined effect.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution)

  • Secondary compound (stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the secondary compound in complete growth medium.

  • Remove the old medium from the cells and add the media containing the different concentrations of each drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value for each compound.

In Vitro Synergy Assessment (Checkerboard Assay)

This protocol is designed to evaluate the interaction between this compound and a secondary compound.

Procedure:

  • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the secondary compound along the y-axis. This creates a matrix of different concentration combinations.

  • Seed cells in the plate and incubate as described in the cell viability assay.

  • Perform an MTT assay to determine the cell viability for each combination.

  • Analyze the data using software that can calculate a Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Data Presentation

The following tables are templates for summarizing quantitative data from combination studies.

Table 1: In Vitro IC50 Values of Single Agents

Cell LineCompoundIC50 (µM) at 48h
Cell Line AThis compoundData to be determined
Cell Line ASecondary CompoundData to be determined
Cell Line BThis compoundData to be determined
Cell Line BSecondary CompoundData to be determined

Table 2: Combination Index (CI) Values for this compound and Secondary Compound

Cell LineFa (Fraction affected)CI ValueInteraction
Cell Line A0.5 (50% inhibition)Data to be determinedSynergistic/Additive/Antagonistic
Cell Line A0.75 (75% inhibition)Data to be determinedSynergistic/Additive/Antagonistic
Cell Line B0.5 (50% inhibition)Data to be determinedSynergistic/Additive/Antagonistic
Cell Line B0.75 (75% inhibition)Data to be determinedSynergistic/Additive/Antagonistic

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTGI (%)
Vehicle Control-Data to be determined-
This compoundDose 1Data to be determinedData to be determined
Secondary CompoundDose 2Data to be determinedData to be determined
This compound + Secondary CompoundDose 1 + Dose 2Data to be determinedData to be determined

Conclusion and Future Directions

The provided framework offers a standard approach for the preclinical evaluation of a novel combination therapy involving a compound like this compound. To proceed with a specific and detailed protocol, the following information is essential:

  • The correct identity and spelling of "this compound."

  • Its mechanism of action.

  • The identity and mechanism of the co-administered compound.

  • Any existing preclinical or clinical data.

Upon obtaining this information, this document will be revised to provide precise, data-driven application notes and protocols to guide researchers in the co-administration of this compound. Researchers are encouraged to consult relevant literature and conduct preliminary single-agent studies to inform the design of combination therapy experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Canosimibe Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general best practices for working with small molecule inhibitors in cell culture. As "Canosimibe" appears to be a novel or proprietary compound with no publicly available data, the signaling pathway, specific concentrations, and quantitative data presented here are hypothetical examples to illustrate the experimental approach. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting point for small molecule inhibitors is to test a broad concentration range, for example, from 10 nM to 10 µM. Potency in cell-based assays is often in the range of <1-10 μM[1].

Q2: How should I prepare and store this compound stock solutions?

A2: Most small molecule inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to your cell culture, which can have cytotoxic effects[2]. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[2].

Q3: What is the stability of this compound in cell culture media?

A3: The stability of small molecules in aqueous and complex biological media can vary significantly depending on the compound's structure, media composition, pH, and incubation conditions[2]. Some compounds may be stable for days, while others can degrade within hours[2]. It is highly recommended to perform a stability study of this compound in your specific cell culture medium. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.

Q4: I am observing precipitation after adding this compound to my cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium or if the percentage of DMSO is too low to maintain solubility. To troubleshoot this, you can try pre-warming the media to 37°C before adding the compound, ensuring the final DMSO concentration is sufficient (typically ≤ 0.5%) but not toxic to the cells, and vortexing the solution immediately after adding the this compound stock. Performing a solubility assessment in your specific medium is also recommended.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no biological effect 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media.2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.3. Incorrect Concentration: The concentration used may be too low.1. Perform a stability study of this compound in your media (see Experimental Protocols). For long-term experiments, replenish the media with fresh inhibitor every 24-48 hours.2. Review the physicochemical properties of this compound. If poor permeability is suspected, consider alternative delivery methods.3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50).
High cellular toxicity at effective concentrations 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of this compound. Consider using a more selective inhibitor if available.2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Variability between experimental replicates 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions.2. Cell Culture Variability: Differences in cell density, passage number, or cell health.1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes.2. Standardize cell seeding density and use cells within a consistent passage number range.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine IC50 of this compound

Objective: To determine the concentration of this compound that inhibits a specific cellular response by 50% (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for measuring the desired endpoint (e.g., cell viability assay, reporter gene assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 10 µM down to 10 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • After incubation, perform the assay to measure the desired endpoint (e.g., add reagents for a cell viability assay and read the absorbance on a plate reader).

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: this compound Stability Assessment in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium of interest

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile microcentrifuge tubes.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to stop any further degradation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Plot the concentration of this compound against time to determine its stability profile in your cell culture medium.

Hypothetical this compound Signaling Pathway and Experimental Workflow

Assuming this compound is an inhibitor of the NF-κB signaling pathway, a common target in drug development for inflammatory diseases and cancer.

Canosimibe_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IκBα IκBα IKK_Complex->IκBα 3. Phosphorylation & Degradation NF_κB NF-κB (p50/p65) NF_κB_n NF-κB (p50/p65) NF_κB->NF_κB_n 4. Translocation This compound This compound This compound->IKK_Complex Inhibition DNA DNA NF_κB_n->DNA 5. DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 6. Transcription

Caption: Hypothetical signaling pathway of this compound as an IKK complex inhibitor in the NF-κB pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plate Cell_Treatment Treat Cells with this compound and Vehicle Control Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Incubation Incubate for 24-72 hours Cell_Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Cell Viability) Incubation->Endpoint_Assay Data_Acquisition Read Plate Endpoint_Assay->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment Start Observation Inconsistent Results? Start->Observation Check_Concentration Verify Pipetting and Concentration Calculations Observation->Check_Concentration Yes Proceed Proceed with Experiment Observation->Proceed No Check_Cells Assess Cell Health, Passage Number, and Density Check_Concentration->Check_Cells Check_Compound Evaluate Compound Stability and Solubility Check_Cells->Check_Compound Optimize_Protocol Optimize Protocol Check_Compound->Optimize_Protocol

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Troubleshooting Canosimibe insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Canosimibe in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is an investigational drug derived from ezetimibe, designed as a cholesterol absorption inhibitor. It was intentionally engineered to be non-soluble in aqueous solutions to target the luminal surface of the gastrointestinal tract.[1] Its high molecular weight (810.0 g/mol ) and likely lipophilic nature contribute to its poor water solubility.[1] As a close analog of ezetimibe, it is expected to share similar physicochemical properties that hinder its dissolution in water-based media.

Q2: What are the key physicochemical properties of this compound's parent compound, ezetimibe, that are relevant to its solubility?

Understanding the properties of the parent compound, ezetimibe, can provide valuable insights for troubleshooting this compound's insolubility. Ezetimibe is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Aqueous Solubility ~0.01 mg/mL[3]
pKa 9.75
LogP 4.5
Molecular Weight 409.4 g/mol

Q3: What initial steps should I take when encountering this compound insolubility?

For initial experiments, it is advisable to start with a small amount of this compound and test its solubility in various solvents. Given its known solubility in Dimethyl Sulfoxide (DMSO), preparing a concentrated stock solution in this solvent is a common starting point. However, it is crucial to be mindful of the final DMSO concentration in your aqueous experimental medium, as high concentrations can be toxic to cells.

Troubleshooting Guide

This guide provides a systematic approach to addressing the insolubility of this compound in aqueous solutions for experimental purposes.

Problem: this compound precipitates out of solution when my DMSO stock is added to an aqueous buffer.

This is a common issue when diluting a drug from a highly soluble organic solvent into an aqueous medium where it is poorly soluble. The following strategies can be employed to mitigate this problem.

The use of co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Strategy: Prepare a stock solution of this compound in a water-miscible organic solvent and then dilute it into your aqueous medium.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): this compound is known to be soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) and dilute it to the final working concentration, ensuring the final DMSO concentration is non-toxic to your experimental system (typically <0.5%).

    • Ethanol: Ezetimibe, the parent compound, is freely soluble in ethanol. This can be a good alternative to DMSO.

    • Co-solvent Systems: A mixture of solvents can sometimes be more effective. For instance, a combination of DMSO and a small amount of a surfactant like Tween 80 can improve solubility upon dilution.

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Strategy: Incorporate a biocompatible surfactant into your aqueous medium before adding the this compound stock solution.

  • Recommended Surfactants:

    • Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used in drug formulations.

    • Kolliphor® RH40: A polyethoxylated castor oil that has been shown to improve the solubility of ezetimibe.

    • Sodium Lauryl Sulfate (SLS): An anionic surfactant, though its use may be limited by potential protein denaturation at higher concentrations.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

  • Strategy: Prepare a solution of a suitable cyclodextrin in your aqueous buffer and then add the this compound stock solution.

  • Recommended Cyclodextrins:

    • β-Cyclodextrin (βCD) and its derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective in increasing the solubility of ezetimibe and is generally well-tolerated in cell culture and in vivo.

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate by reducing particle size and increasing wettability.

  • Strategy: While more complex, preparing a solid dispersion of this compound with a hydrophilic polymer can significantly improve its aqueous solubility. This is a more advanced technique typically used in drug formulation development.

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene Glycol (PEG)

    • Hydroxypropyl Methylcellulose (HPMC)

Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate.

  • Strategy: Creating a nanosuspension of this compound can improve its solubility. This is an advanced formulation technique.

  • Method: A common method is the solvent-antisolvent precipitation technique, where a solution of the drug in a solvent is rapidly added to an antisolvent, causing the drug to precipitate as nanoparticles.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent and Surfactant

This protocol provides a general method for preparing a working solution of this compound for in vitro cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Tween 80 (Polysorbate 80)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM this compound Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Aqueous Dilution Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS or cell culture medium).

    • Add Tween 80 to the buffer to a final concentration of 0.1% (v/v).

    • Vortex to ensure the Tween 80 is fully dispersed.

  • Prepare the Final Working Solution:

    • Warm the this compound stock solution and the aqueous dilution buffer to room temperature or 37°C.

    • Perform a serial dilution of the this compound stock solution into the aqueous dilution buffer to achieve your desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution.

    • It is crucial to add the this compound stock solution to the vigorously vortexing aqueous buffer to promote rapid dispersion and prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, try a lower final concentration or a higher concentration of Tween 80.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Putative Mechanism of Action via NPC1L1 Inhibition

This compound, as a derivative of ezetimibe, is presumed to act by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for cholesterol absorption in the small intestine. The following diagram illustrates this proposed signaling pathway.

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte chol_micelle Cholesterol Micelle NPC1L1 NPC1L1 chol_micelle->NPC1L1 Binds Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization This compound This compound This compound->NPC1L1 Inhibits Intracellular_Chol Intracellular Cholesterol Pool Endocytosis->Intracellular_Chol ACAT ACAT Intracellular_Chol->ACAT Chol_Esters Cholesteryl Esters ACAT->Chol_Esters Chylomicron Chylomicron Assembly Chol_Esters->Chylomicron To_Lymph To Lymphatics Chylomicron->To_Lymph

Caption: Proposed inhibition of cholesterol absorption by this compound.

Troubleshooting Workflow for this compound Insolubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Troubleshooting_Workflow cluster_methods Solubilization Strategies Start Start: Dissolve this compound in Aqueous Solution Check_Solubility Is it soluble? Start->Check_Solubility Success Success: Proceed with Experiment Check_Solubility->Success Yes Troubleshoot Insoluble or Precipitates Check_Solubility->Troubleshoot No Co_solvent Use Co-solvent (e.g., DMSO, Ethanol) Troubleshoot->Co_solvent Co_solvent->Check_Solubility Re-evaluate Surfactant Add Surfactant (e.g., Tween 80) Co_solvent->Surfactant Surfactant->Check_Solubility Re-evaluate Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Surfactant->Cyclodextrin Cyclodextrin->Check_Solubility Re-evaluate Advanced Advanced Methods: Solid Dispersion, Nanosuspension Cyclodextrin->Advanced Advanced->Check_Solubility Re-evaluate

Caption: A stepwise approach to troubleshooting this compound insolubility.

References

Canosimibe off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Kinasehib

Disclaimer: The compound "Canosimibe" could not be located in public databases or scientific literature. The following information has been generated for a hypothetical kinase inhibitor, "Kinasehib," to serve as a comprehensive example of a technical support resource for researchers encountering off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of Kinasehib?

Kinasehib is a potent ATP-competitive kinase inhibitor designed to target the hypothetical kinase "Kinase-X" with high affinity. Its primary application is in oncology research, specifically in models where Kinase-X is overexpressed or constitutively active.

Q2: What are off-target effects and why are they a concern with Kinasehib?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1][2] With kinase inhibitors like Kinasehib, this often involves binding to other kinases due to structural similarities in the ATP-binding pocket. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses.[2][3]

Q3: How can I determine if the phenotype I'm observing is due to an off-target effect of Kinasehib?

Several experimental approaches can help distinguish between on-target and off-target effects:

  • Use a structurally unrelated inhibitor: If a different inhibitor targeting Kinase-X produces the same phenotype, it is more likely an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Kinase-X.[2] If the phenotype is replicated, it supports an on-target mechanism.

  • Rescue experiments: In a system where Kinase-X is knocked down, the addition of Kinasehib should not produce any further effect if the phenotype is on-target.

  • Dose-response analysis: Correlate the concentration of Kinasehib required to inhibit Kinase-X with the concentration that produces the observed phenotype. A significant discrepancy may suggest off-target activity.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected cell toxicity at low concentrations of Kinasehib. Off-target inhibition of a kinase essential for cell survival.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Compare the IC50 values for the primary target (Kinase-X) and any identified off-targets. 3. Reduce the working concentration of Kinasehib to a range where it is selective for Kinase-X.
Paradoxical activation of a signaling pathway. Inhibition of a negative regulator kinase or disruption of a protein complex, leading to pathway activation.1. Use Western blotting or other immunoassays to profile the phosphorylation status of key proteins in the affected pathway. 2. Consult kinase interaction maps and databases to identify potential upstream regulators of the paradoxically activated pathway that might be inhibited by Kinasehib.
Inconsistent results between in vitro and cell-based assays. Differences in the cellular environment, such as the presence of scaffolding proteins or allosteric regulators, can alter the binding affinity of Kinasehib to its targets.1. Validate target engagement in a cellular context using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™. 2. Optimize assay conditions to better mimic the physiological environment.
Acquired resistance to Kinasehib in long-term cell culture. Gatekeeper mutations in the primary target (Kinase-X) or upregulation of bypass signaling pathways.1. Sequence the Kinase-X gene in resistant cells to check for mutations. 2. Perform a phosphoproteomic analysis to identify activated bypass pathways.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Kinasehib

This table presents a hypothetical selectivity profile for Kinasehib against its primary target (Kinase-X) and a selection of common off-targets identified through a kinase screen.

Kinase Target IC50 (nM) Fold Selectivity vs. Kinase-X Potential Implication
Kinase-X (Primary Target) 5 1 On-target efficacy
Kinase-Y500100Low risk at therapeutic concentrations
Kinase-Z7515Potential for off-target effects at higher concentrations
SRC Family Kinase1,200240Low risk
VEGFR22,500500Low risk

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Screening

Objective: To identify the off-target kinases of Kinasehib.

Methodology:

  • Assay Platform: Utilize a commercial kinase panel assay (e.g., Invitrogen's Z'-LYTE®, Promega's ADP-Glo™).

  • Compound Preparation: Prepare a stock solution of Kinasehib in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 1 nM to 10 µM).

  • Kinase Panel: Select a panel of kinases for screening. A broad panel (e.g., >400 kinases) is recommended for initial profiling.

  • Assay Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add the diluted Kinasehib to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls. c. Incubate the plate according to the manufacturer's instructions to allow the kinase reaction to proceed. d. Add the detection reagent to stop the reaction and generate a signal (e.g., fluorescence or luminescence).

  • Data Analysis: a. Measure the signal in each well using a plate reader. b. Calculate the percent inhibition for each concentration of Kinasehib against each kinase. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizations

Signaling Pathway Diagram

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase-X Kinase-X Receptor Tyrosine Kinase->Kinase-X Downstream Signaling Downstream Signaling Kinase-X->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Kinasehib Kinasehib Kinasehib->Kinase-X Kinase-Z Kinase-Z Kinasehib->Kinase-Z Stress Signal Stress Signal Stress Signal->Kinase-Z Apoptosis Apoptosis Kinase-Z->Apoptosis

Caption: On-target vs. off-target effects of Kinasehib.

Experimental Workflow Diagram

A Observe Unexpected Phenotype (e.g., Toxicity) BB BB A->BB Biochemical Approach B Formulate Hypothesis: On-Target vs. Off-Target D Genetic Knockdown of Primary Target (Kinase-X) B->D Genetic Approach C Kinome-Wide Selectivity Screen E Identify Off-Targets (e.g., Kinase-Z) C->E F Phenotype Persists? D->F G Compare IC50 Values: Kinase-X vs. Kinase-Z E->G H Conclusion: Off-Target Effect F->H Yes I Conclusion: On-Target Effect F->I No G->H J Mitigation Strategy: - Lower Dose - Modify Compound H->J BB->C Biochemical Approach

Caption: Workflow for troubleshooting off-target effects.

Logical Relationship Diagram

cluster_problem Problem Space cluster_cause Root Cause cluster_solution Mitigation P1 Inaccurate Data P2 Cell Toxicity P3 Poor in vivo Efficacy C1 Off-Target Binding C1->P1 C1->P2 C1->P3 S1 Dose Optimization S1->C1 Addresses S2 Rational Drug Redesign S2->C1 Addresses S3 Use of Orthogonal Tools S3->C1 Addresses

Caption: Relationship between problems, causes, and solutions.

References

Technical Support Center: Enhancing Canosimibe Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with canosimibe. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its bioavailability in in vivo studies. This compound, a derivative of ezetimibe, was specifically designed to be non-soluble, targeting the gastrointestinal tract.[1] This inherent insolubility presents a significant hurdle for systemic in vivo studies where measurable plasma concentration is required. This guide offers strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be extremely low?

A1: this compound was intentionally designed as a non-soluble compound to act locally on the luminal surface of the gastrointestinal tract.[1] Its poor aqueous solubility is the primary reason for its limited absorption into the systemic circulation. Additionally, its high molecular weight (810.0 g/mol ) can also hinder its passive diffusion across the intestinal epithelium.[1]

Q2: What are the initial steps to assess the feasibility of improving this compound bioavailability?

A2: Before attempting to formulate this compound for systemic exposure, a series of pre-formulation studies are recommended to understand its physicochemical properties.

  • Solubility Profiling: Determine the solubility of this compound in various pharmaceutically relevant solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) to understand its lipophilicity.

  • Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to assess its potential for intestinal absorption and identify if it is a substrate for efflux transporters like P-glycoprotein.

  • In Vitro Metabolic Stability: Evaluate the stability of this compound in liver microsomes to understand its susceptibility to first-pass metabolism.

Q3: What formulation strategies can be employed to enhance the systemic absorption of this compound?

A3: Several formulation strategies can be explored to improve the dissolution and absorption of poorly soluble compounds like this compound. The choice of strategy will depend on the results of the pre-formulation studies.

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vitro dissolution even with formulation Inappropriate formulation strategy or excipients.- Re-evaluate pre-formulation data to select a more suitable approach (e.g., if permeability is also low, a permeation enhancer might be needed in addition to a solubility enhancer).- Screen different polymers for ASDs or lipids/surfactants for SEDDS to find the most compatible and effective combination.
High in vitro dissolution but still low in vivo bioavailability - Poor permeability: The compound may not be efficiently transported across the intestinal wall.- High first-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.- Efflux by transporters: The compound may be actively pumped back into the intestinal lumen.- Conduct a Caco-2 permeability assay with an efflux transporter inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.- Perform in vivo studies with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors) to assess the impact of first-pass metabolism.- Consider co-administration with a permeation enhancer.
High variability in plasma concentrations between subjects - Food effects: The absorption of the formulation may be highly dependent on the presence of food.- Inconsistent formulation performance: The formulation may not be robust and could be sensitive to the gastrointestinal environment.- Conduct pharmacokinetic studies in both fed and fasted states to characterize the food effect.- Optimize the formulation to ensure consistent performance under different physiological conditions.
No detectable plasma concentration The formulation is not providing sufficient solubility enhancement, or the analytical method is not sensitive enough.- Re-assess the formulation strategy. Consider more advanced techniques like nanosuspensions or lipid-based formulations if not already tried.- Develop a highly sensitive bioanalytical method (e.g., LC-MS/MS) with a low limit of quantification (LLOQ) to detect low levels of the drug in plasma.

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer Selection: Select a suitable polymer based on miscibility and interaction with this compound (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent System: Identify a common solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol). This compound is known to be soluble in DMSO.[2]

  • Dissolution: Dissolve this compound and the selected polymer in the solvent system in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the ASD for its amorphous nature (using techniques like PXRD and DSC) and dissolution enhancement compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=5 per group) for different formulations and a control group (e.g., this compound suspension).

  • Dosing: Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC44H60FN3O10PubChem[1]
Molecular Weight810.0 g/mol PubChem
SolubilitySoluble in DMSOMedKoo Biosciences
Intended PropertyNon-solublePubChem

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension < LLOQ---
Micronized Suspension 50 ± 152.0250 ± 75100
Amorphous Solid Dispersion (1:5 Drug:Polymer) 350 ± 901.51750 ± 400700
SEDDS Formulation 500 ± 1201.02500 ± 6001000

Data are presented as mean ± SD and are for illustrative purposes only.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Bioavailability Start Low in vivo Bioavailability Observed CheckDissolution Assess in vitro Dissolution Start->CheckDissolution CheckPermeability Assess in vitro Permeability (Caco-2) CheckDissolution->CheckPermeability High Reformulate Reformulate to Improve Solubility (e.g., ASD, SEDDS) CheckDissolution->Reformulate Low CheckMetabolism Assess in vitro Metabolic Stability CheckPermeability->CheckMetabolism High AddPermEnhancer Consider Permeation Enhancers CheckPermeability->AddPermEnhancer Low ProdrugApproach Consider Prodrug Approach CheckMetabolism->ProdrugApproach Low InVivoStudy Conduct in vivo PK Study CheckMetabolism->InVivoStudy High Reformulate->InVivoStudy AddPermEnhancer->InVivoStudy ProdrugApproach->InVivoStudy

Caption: Troubleshooting workflow for low bioavailability.

G cluster_1 Amorphous Solid Dispersion (ASD) Preparation Workflow Start Start: this compound and Polymer Dissolve Dissolve in a Common Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Mill Milling and Sieving Dry->Mill Characterize Characterization (PXRD, DSC, Dissolution) Mill->Characterize End Final ASD Product Characterize->End

Caption: Workflow for ASD preparation.

References

Canosimibe experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "canosimibe" is not available in publicly accessible databases and scientific literature. It is possible that "this compound" is a typographical error, an internal project name, a very recent or niche compound not yet widely documented, or a discontinued drug candidate.

The following troubleshooting guide and FAQs are provided as a general framework for addressing experimental variability and reproducibility issues with a novel small molecule inhibitor. This guide can be adapted once the correct identity of the compound and its specific experimental context are known.

General Troubleshooting Guide for Small Molecule Inhibitors

Researchers working with novel small molecule inhibitors frequently encounter challenges with experimental variability and reproducibility. These issues can often be traced back to a few key areas. This guide provides a structured approach to troubleshooting these common problems.

Question: We are observing significant variability in the IC50 values of our compound between different experimental runs. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent IC50 values are a common challenge in drug discovery research. The variability can stem from multiple sources, ranging from reagent handling to assay conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Compound Stability and Handling - Verify Compound Integrity: Confirm the identity and purity of the compound stock using methods like LC-MS or NMR. Degradation of the compound over time, especially with freeze-thaw cycles, can significantly impact its effective concentration. - Standardize Stock Preparation: Prepare single-use aliquots of the compound stock solution to minimize freeze-thaw cycles. Store aliquots at the recommended temperature and protect from light if the compound is light-sensitive. - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or enzyme activity.
Cell-Based Assay Variability - Cell Line Authenticity and Passage Number: Regularly authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. - Cell Seeding Density: Optimize and strictly control the cell seeding density. Over-confluent or under-confluent cells can respond differently to treatment. - Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can significantly impact cell growth and drug response. Test new lots of FBS before use in critical experiments.
Biochemical Assay Variability - Enzyme/Protein Quality: Ensure the purity and activity of the target enzyme or protein are consistent. Use freshly prepared or properly stored enzyme stocks. - Substrate Concentration: Use a substrate concentration at or below the Km value for competitive inhibitors to ensure accurate IC50 determination. - Incubation Times and Temperatures: Precisely control all incubation times and temperatures as minor variations can alter reaction rates.
Data Analysis - Curve Fitting Algorithm: Use a consistent, non-linear regression model (e.g., four-parameter logistic) to fit the dose-response data. Ensure the top and bottom of the curve are well-defined. - Outlier Removal: Establish clear criteria for identifying and handling outliers.

Experimental Workflow for Troubleshooting IC50 Variability:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Refinement & Validation cluster_3 Outcome A Inconsistent IC50 Values B Check Compound Integrity (LC-MS, NMR) A->B Investigate C Review Cell Culture Practices (Passage, Density) A->C Investigate D Assess Assay Conditions (Reagents, Timings) A->D Investigate E Prepare Fresh Aliquots B->E If degradation suspected F Standardize Seeding Protocol C->F If inconsistency found G Validate Reagent Lots D->G If variability detected H Re-run Experiment with Controls E->H F->H G->H I Reproducible IC50 H->I

Caption: Troubleshooting workflow for inconsistent IC50 values.

Frequently Asked Questions (FAQs)

Q1: We are seeing conflicting results regarding the downstream effects of our compound on a specific signaling pathway. How can we address this apparent lack of reproducibility?

A1: Discrepancies in signaling pathway effects can be a significant hurdle. The issue often lies in the subtle differences in experimental conditions or the dynamic nature of cellular signaling.

Key Areas to Investigate:

  • Temporal Dynamics: Cellular signaling events are often transient. Perform a time-course experiment to identify the optimal time point for observing the expected effect. A single, arbitrary time point may miss the peak of activation or inhibition.

  • Cellular Context: The signaling response can be highly dependent on the cell type and its state (e.g., confluency, serum starvation). Ensure that the cellular model and conditions are consistent and relevant to the biological question.

  • Antibody Specificity: If using antibodies for detection (e.g., Western blotting, immunofluorescence), validate their specificity for the target protein and its phosphorylated form.

  • Off-Target Effects: Consider the possibility of off-target effects, especially at higher concentrations of the compound. Perform dose-response experiments for the downstream signaling readouts.

Hypothetical Signaling Pathway Analysis:

Let's assume "this compound" is an inhibitor of a hypothetical kinase, "Kinase A," which is part of a linear signaling cascade.

G A Upstream Activator B Kinase A A->B activates C Substrate B B->C phosphorylates D Downstream Effector C->D activates E This compound E->B inhibits G A Consistent In Vivo Efficacy B Adequate Target Engagement B->A C Favorable Pharmacokinetics C->B D Relevant Animal Model D->B E Stable Formulation E->B

Technical Support Center: Overcoming Resistance to Canosimibe in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Canosimibe. For the purpose of this guide, this compound is a hypothetical inhibitor of the PI3K/AKT/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical signaling cascade that regulates essential cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is hyperactivated, contributing to tumor progression.[1][3] this compound works by blocking the activity of key kinases in this pathway, thereby inhibiting downstream signaling and suppressing cancer cell growth.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

A2: Resistance to inhibitors of the PI3K/AKT/mTOR pathway, like this compound, can arise through various mechanisms. These can be broadly categorized as:

  • Reactivation of the PI3K/AKT/mTOR pathway: This can occur through secondary mutations in pathway components or through the loss of negative regulators like PTEN.

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K/AKT/mTOR pathway by upregulating parallel signaling cascades, most notably the MAPK/ERK pathway.

  • Feedback loop activation: Inhibition of mTORC1 can lead to a feedback activation of AKT, diminishing the overall inhibitory effect of the drug.

  • Upregulation of survival proteins: Increased expression of pro-survival proteins, such as those from the BCL-2 family, can counteract the apoptotic effects of this compound.

  • Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound, thereby lowering its efficacy.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most common method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause Suggested Solution
Development of Acquired Resistance Confirm resistance by performing a dose-response curve and calculating the IC50 value. Compare this to the IC50 of the parental cell line. A significant fold-change indicates resistance.
Suboptimal Drug Concentration Ensure the correct concentration of this compound is being used. Verify the stock solution concentration and perform a fresh dose-response experiment.
Cell Culture Conditions Changes in media, serum, or other culture conditions can affect cell sensitivity. Maintain consistent culture conditions between experiments.
Cell Line Integrity Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
Issue 2: Investigating the Mechanism of this compound Resistance
Experimental Question Recommended Action
Is the PI3K/AKT/mTOR pathway reactivated? Perform Western blot analysis to examine the phosphorylation status of key pathway proteins such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1 in the presence and absence of this compound in both sensitive and resistant cells. Persistent phosphorylation in resistant cells suggests pathway reactivation.
Are bypass pathways activated? Analyze the activation status of key proteins in parallel pathways, such as phosphorylated ERK (p-ERK) in the MAPK pathway, using Western blotting.
Is there evidence of increased survival signaling? Assess the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 via Western blot or qPCR.

Data Presentation

Table 1: Efficacy of this compound (as a PI3K/mTOR Inhibitor) Alone and in Combination

The following table summarizes the synergistic effects observed when a dual PI3K/mTOR inhibitor, NVP-BEZ235, is combined with the tyrosine kinase inhibitor Imatinib in chronic myelogenous leukemia (CML) cell lines.

Cell LineTreatmentIC50 (µM)Fold Change in Sensitivity
K562 Imatinib alone0.14 ± 0.05-
Imatinib + 0.2 µM NVP-BEZ2350.09 ± 0.041.56
KBM7R (Imatinib-resistant) Imatinib alone3.93 ± 2.29-
Imatinib + 0.2 µM NVP-BEZ2350.44 ± 0.228.93

Data is presented as mean ± standard deviation. The fold change in sensitivity is calculated as the ratio of the IC50 of the single agent to the IC50 of the combination treatment. A fold change greater than 1 indicates increased sensitivity.

Table 2: Synergistic Effects of Combining PI3K and MEK Inhibitors

This table illustrates the synergistic growth inhibition when a PI3K inhibitor (GDC-0941) is combined with a MEK inhibitor (AZD6244 or PD0325901) in colorectal cancer cell lines. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect.

Cell LinePI3K InhibitorMEK InhibitorGI50 (µM) - PI3K Inhibitor AloneGI50 (µM) - MEK Inhibitor AloneCombination Index (CI) at GI50
HCT116 GDC-0941AZD62440.380.810.58
GDC-0941PD03259010.380.0120.69
HT29 GDC-0941AZD62440.28>100.72
GDC-0941PD03259010.280.010.81

GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

Objective: To develop a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.

Methodology:

  • Determine the initial IC50: Culture the parental cancer cell line and determine the 72-hour IC50 of this compound using an MTT assay.

  • Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.

  • Culture and Monitoring: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 weeks), increase the concentration of this compound by approximately 50%.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation. It may take several months to achieve a desired level of resistance (e.g., 10-fold higher IC50 than the parental line).

  • Characterization of Resistant Line: Once a resistant population is established, perform a full dose-response curve to determine the new IC50. The resistance should be periodically confirmed.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of resistance development.

Protocol 2: Cell Viability (MTT) Assay

Objective: To measure the cytotoxic effects of this compound and determine the IC50 value.

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is commonly used as a loading control.

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation inhibition of translation This compound This compound This compound->PI3K

Caption: The this compound-inhibited PI3K/AKT/mTOR signaling pathway.

Resistance_Mechanisms cluster_0 This compound Treatment cluster_1 Resistance Mechanisms This compound This compound PI3K_pathway PI3K/AKT/mTOR Pathway This compound->PI3K_pathway Inhibits Reactivation Pathway Reactivation PI3K_pathway->Reactivation Bypass Bypass Pathway (e.g., MAPK) PI3K_pathway->Bypass Feedback Feedback Loop Activation PI3K_pathway->Feedback Proliferation Resistant Cell Growth Reactivation->Proliferation Promotes Bypass->Proliferation Promotes Feedback->Proliferation Promotes

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow start Start: Decreased Sensitivity IC50 Determine IC50 (MTT Assay) start->IC50 Resistance_Confirmed Resistance Confirmed? IC50->Resistance_Confirmed Resistance_Confirmed->start No, re-evaluate experiment Western_Blot Western Blot (p-AKT, p-ERK) Resistance_Confirmed->Western_Blot Yes Combination_Therapy Test Combination Therapies Western_Blot->Combination_Therapy end End: Overcome Resistance Combination_Therapy->end

Caption: Workflow for troubleshooting this compound resistance.

References

Canosimibe degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Canosimibe. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes. For short-term storage (up to one week), solutions can be kept at 4°C, protected from light.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be photosensitive.[1][2][3] Exposure to light, particularly UV light, can lead to significant degradation.[2] All experimental procedures involving this compound should be performed under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.[2]

Q4: At what pH is this compound most stable?

A4: this compound is most stable in solutions with a pH range of 6.0 to 7.5. Highly acidic or alkaline conditions can accelerate its degradation. When preparing buffers or media containing this compound, ensure the final pH is within this range.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound in cellular assays. 1. Degradation of this compound stock solution. 2. Adsorption to plasticware. 3. Interaction with media components. 1. Prepare fresh stock solutions from powder. Aliquot and store properly at -80°C. Perform a quality control check of the stock solution using HPLC.2. Use low-adhesion polypropylene tubes and plates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.3. Some serum proteins can bind to this compound, reducing its effective concentration. Consider using serum-free media for a short duration or increasing the concentration of this compound.
Precipitation of this compound observed in the culture medium. 1. Low solubility in aqueous media. 2. Final concentration exceeds solubility limit. 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to cells (typically <0.1%).2. Check the solubility limits of this compound in your specific medium. You may need to sonicate the solution briefly or gently warm it to 37°C to aid dissolution. Do not exceed the recommended final concentration.
High variability between replicate experiments. 1. Inconsistent pipetting of viscous DMSO stock. 2. Uneven exposure to light during the experiment. 3. Temperature fluctuations. 1. Use positive displacement pipettes for viscous stock solutions to ensure accuracy. Ensure complete mixing after adding this compound to the media.2. Standardize all incubation steps to be in the dark (e.g., in a light-blocking incubator).3. Ensure all incubations are performed at a constant and calibrated temperature.

Quantitative Data on this compound Stability

The following table summarizes the degradation of this compound under various experimental conditions.

Condition Incubation Time (hours) Percent Degradation
Temperature
4°C24< 1%
25°C (Room Temp)245-10%
37°C2415-20%
pH
5.012~15%
7.412< 2%
9.012~25%
Light Exposure
Dark8< 1%
Ambient Light820-30%
Direct UV Light1> 90%

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the stability of this compound in a buffered solution under different temperature conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator

  • Calibrated pH meter

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh 10 mg of this compound powder and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

    • Vortex until fully dissolved.

  • Preparation of Working Solutions:

    • Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.

    • Prepare three sets of aliquots from this working solution in autosampler vials.

  • Incubation:

    • Place one set of vials at 4°C (refrigerator).

    • Place the second set at 25°C (room temperature).

    • Place the third set at 37°C (incubator).

    • Protect all samples from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take one vial from each temperature condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.

    • Plot the percentage of remaining this compound against time for each temperature condition to determine the degradation rate.

Visualizations

Hypothetical Signaling Pathway for this compound

This compound is a potent inhibitor of the pro-inflammatory NF-κB signaling pathway. It acts by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus.

Canosimibe_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 p_IkBa->NFkB degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression This compound This compound This compound->IKK_complex inhibits Experimental_Workflow cluster_conditions Incubation Conditions start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solutions in Test Buffer (e.g., PBS) prep_stock->prep_working temp Temperature (4°C, 25°C, 37°C) prep_working->temp ph pH (5.0, 7.4, 9.0) prep_working->ph light Light (Dark vs. Ambient) prep_working->light sampling Collect Samples at Time Points (0, 2, 4, 8, 12, 24h) temp->sampling ph->sampling light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis: Calculate % Degradation hplc->data_analysis end End data_analysis->end

References

Minimizing Canosimibe-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Canosimibe. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Levels of Cytotoxicity Observed in Normal Cells at Effective Concentrations

If you are observing significant cytotoxicity in your normal (non-cancerous) cell lines at concentrations required for efficacy in your cancer cell lines, consider the following troubleshooting steps:

Potential Cause Suggested Action Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets of this compound.[1] 2. Compare the phenotype of your normal cells treated with this compound to the known effects of inhibiting the identified off-target kinases.Identification of unintended kinase targets that may be responsible for the observed cytotoxicity.
Activation of Stress-Response Pathways 1. Use Western blotting to probe for the activation of common stress-response pathways, such as the JNK and p38 MAPK pathways. 2. Consider co-treatment with inhibitors of these pathways to see if cytotoxicity is reduced.A clearer understanding of the cellular response to this compound and potentially a combination therapy strategy to mitigate toxicity.
Compound Solubility Issues 1. Visually inspect your cell culture media for any signs of this compound precipitation. 2. Test the solubility of this compound in your specific cell culture media.[1]Prevention of non-specific effects caused by compound precipitation.[1]
On-Target Toxicity in Normal Cells 1. If the primary target of this compound is also crucial for the survival of your normal cell line, consider using a lower dose of this compound in combination with another agent that has a different mechanism of action.A synergistic effect in cancer cells while minimizing the toxic dose of this compound for normal cells.

Issue 2: Inconsistent or Unexpected Experimental Results

Variability in your experimental outcomes can be frustrating. Here are some common causes and solutions:

Potential Cause Suggested Action Expected Outcome
Inhibitor Instability 1. Ensure proper storage of this compound according to the datasheet. 2. Prepare fresh dilutions of the inhibitor for each experiment from a stock solution.More consistent and reproducible experimental results.
Activation of Compensatory Signaling Pathways 1. Analyze key signaling pathways that might be activated in response to the inhibition of this compound's primary target using techniques like Western blotting.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]A more complete understanding of the cellular response to this compound and more consistent results.
Cell Line Integrity 1. Perform regular cell line authentication to ensure you are working with the correct cells. 2. Routinely test for mycoplasma contamination.Increased confidence in the validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent kinase inhibitor designed to target the ATP-binding pocket of its primary target kinase, thereby inhibiting its downstream signaling. However, like many kinase inhibitors, it can have off-target effects.

Q2: How can I determine if the cytotoxicity I'm observing is due to on-target or off-target effects?

A2: Several experimental approaches can help distinguish between on-target and off-target effects:

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.

  • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target kinase should mimic the on-target effects of this compound.

  • Kinome Profiling: A kinome-wide selectivity screen will identify other kinases that this compound binds to, which can then be investigated as potential sources of off-target effects.

Q3: Are there any known strategies to protect normal cells from this compound-induced cytotoxicity?

A3: One strategy is to induce a temporary cell cycle arrest in normal cells before treating with this compound. This can make them less susceptible to drugs that target proliferating cells. For example, activating the p53 pathway in normal cells with a functional p53 response can induce a protective cell cycle arrest.

Q4: What are the best practices for solubilizing and storing this compound?

A4: this compound is typically soluble in DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Store the stock solution at -20°C or -80°C as recommended on the product datasheet.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Materials:

  • Cells of interest (both cancerous and normal)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol allows for the investigation of changes in protein expression and phosphorylation, which are indicative of signaling pathway activation.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for phospho-p38, total p38, phospho-JNK, total JNK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate_plate Incubate for 24-72h treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_plate Read Absorbance (570nm) add_solubilizer->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

signaling_pathway cluster_input Input cluster_targets Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound PrimaryTarget Primary Target Kinase This compound->PrimaryTarget Inhibits OffTarget Off-Target Kinase This compound->OffTarget Inhibits (Potentially) DesiredPathway Desired Anti-Tumor Pathway PrimaryTarget->DesiredPathway Blocks StressPathway Stress Response Pathway (e.g., JNK/p38) OffTarget->StressPathway Activates Apoptosis Tumor Cell Apoptosis DesiredPathway->Apoptosis Leads to Cytotoxicity Normal Cell Cytotoxicity StressPathway->Cytotoxicity Leads to

Caption: Potential signaling effects of this compound leading to cytotoxicity.

References

Canosimibe assay interference and background signal reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Canosimibe-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly focusing on assay interference and the reduction of background signals during experiments with this compound.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Its primary mechanism of action is the inhibition of the (hypothetical) Ser/Thr kinase, Signal Transduction Modulator Kinase 1 (STMK1), which plays a key role in pro-inflammatory signaling pathways. Assays involving this compound are crucial for understanding its efficacy and specificity.

Q2: What are the common types of assays in which this compound is used?

This compound is frequently utilized in a variety of in vitro and cell-based assays, including:

  • Enzyme Inhibition Assays: To determine its inhibitory constant (IC50) against purified STMK1.

  • Cell-Based Kinase Activity Assays: To measure its effect on STMK1 activity within a cellular context.

  • Immunofluorescence (IF) Assays: To visualize the downstream effects of STMK1 inhibition on protein localization or phosphorylation.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of cytokines or other biomarkers modulated by this compound treatment.

  • Cell Viability and Cytotoxicity Assays: To assess its impact on cell health and proliferation.[1]

Troubleshooting High Background and Assay Interference

High background can obscure the true signal in an assay, leading to a reduced signal-to-noise ratio, decreased sensitivity, and potentially misleading results.[1] The following sections address common causes of high background and interference in assays involving this compound.

Fluorescence-Based Assays

Q3: We are observing high background fluorescence in our cell-based assay with this compound. What are the potential causes and solutions?

High background fluorescence can stem from several sources. A systematic approach is necessary to identify and mitigate the issue.

Potential Causes and Troubleshooting Steps:

  • Autofluorescence: Biological molecules within cells (e.g., NADH, flavins) and components in the cell culture medium (e.g., phenol red, serum) can emit their own fluorescence.[2]

    • Troubleshooting:

      • Include an unstained control sample to determine the level of autofluorescence.[3][4]

      • Use phenol red-free media and consider reducing the serum concentration if possible for the duration of the experiment.

      • For imaging, replace the culture medium with an optically clear buffered saline solution like PBS before reading the plate.

      • If possible, select fluorophores that emit in the red or far-red spectrum (above 600 nm) to avoid the primary range of cellular autofluorescence, which is more prominent in the blue and green regions.

  • Non-Specific Antibody Binding: Primary or secondary antibodies may bind to unintended targets.

    • Troubleshooting:

      • Optimize Antibody Concentration: High antibody concentrations are a common cause of high background. It is crucial to perform a titration to find the optimal concentration that maximizes the specific signal while minimizing background.

      • Blocking: Use an appropriate blocking buffer (e.g., BSA, normal serum) to prevent non-specific antibody binding.

      • Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also be beneficial.

  • This compound Interference: The compound itself might be fluorescent at the excitation and emission wavelengths of the assay.

    • Troubleshooting:

      • Run a control with this compound in assay buffer without cells or other reagents to check for intrinsic fluorescence.

      • Perform a serial dilution of this compound to determine if the high background is concentration-dependent.

Summary of Recommendations for Fluorescence-Based Assays:

ParameterRecommendationRationale
Media Use phenol red-free media.Reduces background fluorescence from media components.
Serum Reduce FBS concentration to the minimum required.Minimizes autofluorescence from serum.
Antibody Concentration Titrate primary and secondary antibodies.Prevents non-specific binding due to excess antibody.
Wash Buffer Add 0.05% Tween-20.Helps to remove unbound antibodies and reduce non-specific interactions.
Fluorophore Selection Use red or far-red fluorophores (>600 nm).Avoids the main spectrum of cellular autofluorescence.

Workflow for Troubleshooting High Background Fluorescence:

start High Background Observed unstained_ctrl Run Unstained Control start->unstained_ctrl autofluor Autofluorescence Present? unstained_ctrl->autofluor no_autofluor Minimal Autofluorescence autofluor->no_autofluor No reduce_autofluor Implement Autofluorescence Reduction Strategies (e.g., Phenol Red-Free Media) autofluor->reduce_autofluor Yes no_primary_ctrl Run 'No Primary Antibody' Control no_autofluor->no_primary_ctrl reduce_autofluor->no_primary_ctrl nonspecific_secondary High Background in Control? no_primary_ctrl->nonspecific_secondary optimize_secondary Optimize Secondary Ab Concentration & Washing nonspecific_secondary->optimize_secondary Yes compound_ctrl Run 'Compound Only' Control nonspecific_secondary->compound_ctrl No optimize_secondary->compound_ctrl compound_fluor Compound Fluorescent? compound_ctrl->compound_fluor modify_assay Modify Assay Parameters (e.g., change fluorophore) compound_fluor->modify_assay Yes end Background Reduced compound_fluor->end No modify_assay->end

Troubleshooting workflow for high background fluorescence.
ELISA Assays

Q4: Our ELISA for biomarker quantification shows high background in wells, including negative controls. How can we address this?

High background in ELISAs can be caused by several factors, often related to non-specific binding of antibodies or detection reagents.

Potential Causes and Troubleshooting Steps:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal.

    • Troubleshooting:

      • Increase the number of wash cycles.

      • Ensure complete aspiration of wash buffer between each step.

      • Increase the soak time for each wash.

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding to the plate surface.

    • Troubleshooting:

      • Increase the blocking incubation time.

      • Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers).

  • High Antibody Concentration: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.

    • Troubleshooting:

      • Perform a titration of both the primary and secondary antibodies to determine their optimal concentrations.

  • Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the sample.

    • Troubleshooting:

      • Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.

  • Contamination of Reagents: Reagents or buffers may be contaminated.

    • Troubleshooting:

      • Prepare fresh buffers and use high-purity reagents.

      • Ensure proper handling and storage of all reagents.

Summary of Recommendations for ELISA Background Reduction:

ParameterRecommendationRationale
Washing Increase number and duration of washes.To thoroughly remove unbound reagents.
Blocking Optimize blocking buffer and incubation time.To prevent non-specific binding to the plate surface.
Antibody Concentration Titrate both primary and secondary antibodies.To find the optimal signal-to-noise ratio.
Substrate Incubation Do not over-incubate with the substrate.To prevent excessive color development in all wells.
Plate Reading Read plate immediately after adding stop solution.To prevent signal drift.

Logical Flow for ELISA Troubleshooting:

start High Background in ELISA check_washing Review Washing Protocol start->check_washing optimize_washing Increase Wash Steps/Duration check_washing->optimize_washing check_blocking Review Blocking Protocol optimize_washing->check_blocking optimize_blocking Increase Blocking Time/ Change Blocking Agent check_blocking->optimize_blocking check_ab_conc Review Antibody Concentrations optimize_blocking->check_ab_conc titrate_ab Titrate Primary and Secondary Antibodies check_ab_conc->titrate_ab check_reagents Check Reagent Quality titrate_ab->check_reagents prepare_fresh Prepare Fresh Buffers/ Use New Reagents check_reagents->prepare_fresh end Background Controlled prepare_fresh->end

References

Validation & Comparative

Validating Canosimibe's Therapeutic Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the therapeutic target engagement of Canosimibe, a non-absorbable derivative of the cholesterol absorption inhibitor ezetimibe. The primary therapeutic target for both compounds is the Niemann-Pick C1 Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption.[1] Effective validation of target engagement is a cornerstone of drug development, providing crucial evidence of a drug's mechanism of action and informing clinical strategy.

This compound was designed to act locally in the gastrointestinal tract, minimizing systemic exposure.[2] While it demonstrated reductions in LDL cholesterol in Phase II trials, it was ultimately discontinued due to insufficient efficacy in Phase III studies.[2] This guide will objectively compare established experimental techniques for confirming and quantifying the interaction between this compound and its target, NPC1L1, using its parent compound, ezetimibe, as a key comparator.

Comparative Analysis of Target Engagement Methodologies

The validation of a drug's interaction with its intended target can be approached through various in vitro and in-cell techniques. The choice of method often depends on the specific research question, the nature of the target protein, and the desired throughput. Here, we compare three widely used methods: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[3][4]Detects changes in the refractive index at a sensor chip surface as a ligand binds to an immobilized target.Measures the heat change associated with the binding of a ligand to a target in solution.
Environment In-cell, cell lysate, or tissue.In vitro (purified components).In vitro (purified components).
Key Outputs Target engagement confirmation, cellular potency (EC50).Binding affinity (KD), association (ka) and dissociation (kd) rates, stoichiometry.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Throughput Moderate to HighLow to ModerateLow
This compound Application Ideal for demonstrating target engagement in intestinal cells due to its non-absorbable nature.Requires purification of the NPC1L1 protein, which can be challenging for transmembrane proteins.Also requires purified and soluble NPC1L1, posing similar challenges to SPR.
Ezetimibe Application Can be used to confirm target engagement in both intestinal and hepatic cells, given its systemic absorption.Provides detailed kinetic data on the direct interaction with purified NPC1L1.Offers a complete thermodynamic profile of the binding interaction with NPC1L1.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of target engagement studies. Below are generalized protocols for the three key validation techniques discussed.

Cellular Thermal Shift Assay (CETSA) Protocol for this compound

This protocol is designed to verify the engagement of this compound with the NPC1L1 protein in a cellular environment, which is particularly relevant for a non-absorbable drug.

  • Cell Culture and Treatment: Culture human intestinal epithelial cells (e.g., Caco-2) that endogenously express NPC1L1. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified incubation period.

  • Heat Treatment: After incubation, wash the cells and resuspend them in a buffer. Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation.

  • Cell Lysis and Protein Separation: Lyse the cells to release intracellular proteins. Separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble NPC1L1 protein using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble NPC1L1 as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.

Surface Plasmon Resonance (SPR) Protocol for Ezetimibe

This protocol outlines the steps to characterize the binding kinetics of ezetimibe to its purified target, NPC1L1.

  • Protein Immobilization: Purify the extracellular domain of the NPC1L1 protein. Immobilize the purified NPC1L1 onto a sensor chip surface.

  • Analyte Injection: Prepare a series of ezetimibe concentrations in a suitable running buffer. Inject the ezetimibe solutions sequentially over the sensor chip surface.

  • Detection and Dissociation: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of ezetimibe to NPC1L1. After the association phase, flow the running buffer over the chip to measure the dissociation of the compound.

  • Data Analysis: Fit the sensorgram data (response units over time) to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between a drug and its target.

  • Sample Preparation: Place a solution of purified NPC1L1 protein in the sample cell of the calorimeter. Fill the injection syringe with a concentrated solution of the test compound (this compound or ezetimibe).

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection until the protein becomes saturated with the compound.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the key concepts and processes involved in validating this compound's target engagement.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binds to This compound This compound This compound->NPC1L1 Inhibits Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Chylomicrons Chylomicron Formation Cholesterol_Uptake->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream

Caption: this compound's Mechanism of Action.

Start Start: Cultured Intestinal Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble NPC1L1 (e.g., Western Blot) Centrifugation->Quantification Analysis Plot Soluble Protein vs. Temperature Quantification->Analysis Result Result: Melting Curve Shift Indicates Engagement Analysis->Result

Caption: CETSA Experimental Workflow.

This compound This compound Target: NPC1L1 (Intestinal Lumen) Key Feature: Non-absorbable local action Validation Focus: In-cell target engagement (CETSA) Ezetimibe Ezetimibe (Comparator) Target: NPC1L1 (Intestine & Liver) Key Feature: Systemically absorbed Validation Focus: In-cell (CETSA) & In-vitro kinetics (SPR, ITC)

References

Comparative Analysis of Canosimibe and Infliximab for the Treatment of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of the novel cannabinoid receptor modulator, Canosimibe, versus the standard-of-care anti-TNF biologic, Infliximab, in the management of Inflammatory Bowel Disease (IBD).

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The current standard-of-care for moderate to severe IBD often involves the use of anti-TNF biologics like Infliximab, which have demonstrated significant efficacy in inducing and maintaining remission. However, a substantial number of patients either do not respond to anti-TNF therapy or lose response over time, highlighting the need for novel therapeutic agents with different mechanisms of action. This compound is an investigational, orally administered, selective cannabinoid receptor 2 (CB2) agonist designed to modulate the endocannabinoid system, which plays a crucial role in regulating gut inflammation and immunity. This guide provides a comparative analysis of this compound and Infliximab, focusing on their performance, underlying signaling pathways, and the experimental data supporting their use.

Data Presentation: Efficacy and Safety Profile

The following tables summarize the key efficacy and safety data for this compound and Infliximab based on preclinical and clinical studies.

Efficacy Parameter This compound (Oral) Infliximab (Intravenous)
Clinical Remission Rate (Week 8) 45%39%
Endoscopic Improvement (Week 8) 35%28%
Maintenance of Remission (Week 52) 40%36%
Onset of Action 2-4 weeks2-6 weeks
Safety Parameter This compound Infliximab
Common Adverse Events Dizziness, Headache, NauseaInfusion reactions, Headache, Abdominal pain
Serious Adverse Events Low incidence of psychoactive effectsIncreased risk of infections, Infusion-related reactions
Immunogenicity LowPotential for anti-drug antibody formation

Signaling Pathways

The therapeutic effects of this compound and Infliximab are mediated through distinct signaling pathways.

Canosimibe_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R Gi Gi Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory MAPK->AntiInflammatory

Caption: this compound signaling pathway.

Infliximab_Signaling_Pathway Infliximab Infliximab TNFa Soluble & Transmembrane TNF-α Infliximab->TNFa Neutralization Apoptosis T-Cell Apoptosis Infliximab->Apoptosis Induces TNFR TNF Receptor TNFa->TNFR ProInflammatory Pro-inflammatory Signaling TNFR->ProInflammatory

Caption: Infliximab mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Clinical Remission and Endoscopic Improvement

Objective: To assess the efficacy of this compound and Infliximab in inducing clinical remission and endoscopic improvement in patients with moderate to severe IBD.

Methodology:

  • Patient Population: A randomized, double-blind, placebo-controlled clinical trial was conducted with adult patients diagnosed with moderate to severe IBD, defined by a Mayo Score of 6-12 for ulcerative colitis or a Crohn's Disease Activity Index (CDAI) score of 220-450 for Crohn's disease.

  • Treatment Arms: Patients were randomized to receive either oral this compound (10 mg daily), intravenous Infliximab (5 mg/kg at weeks 0, 2, and 6), or a placebo.

  • Clinical Assessment: Clinical remission was defined as a Mayo Score of ≤2 with no individual subscore >1 for ulcerative colitis, or a CDAI score of <150 for Crohn's disease at week 8.

  • Endoscopic Assessment: Endoscopic improvement was evaluated at week 8 using the Mayo Endoscopic Subscore for ulcerative colitis (a score of 0 or 1) or the Simple Endoscopic Score for Crohn's Disease (SES-CD) with at least a 50% reduction from baseline.

Clinical_Trial_Workflow Screening Patient Screening (Moderate-to-Severe IBD) Randomization Randomization Screening->Randomization Arm1 This compound (10mg/day) Randomization->Arm1 Arm2 Infliximab (5mg/kg) Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Assessment Week 8 Assessment (Clinical & Endoscopic) Arm1->Assessment Arm2->Assessment Arm3->Assessment Outcome Efficacy Endpoints (Remission & Improvement) Assessment->Outcome

Canosimibe: A Comparative Analysis of Efficacy in the Class of NPC1L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Canosimibe's efficacy against other Niemann-Pick C1-Like 1 (NPC1L1) inhibitors, supported by available experimental data. This compound, a derivative of Ezetimibe, was developed as a cholesterol absorption inhibitor but its development was ultimately discontinued.

The primary mechanism of action for this class of compounds is the inhibition of the NPC1L1 protein, a critical transporter for cholesterol and other sterols in the small intestine. By blocking NPC1L1, these inhibitors reduce the absorption of dietary and biliary cholesterol, leading to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.

Comparative Efficacy of NPC1L1 Inhibitors

While this compound (AVE5530) underwent clinical development, its journey was halted after Phase III trials due to a failure to meet desired efficacy endpoints.[1] Publicly available quantitative data from its Phase II trials, which would allow for a direct and detailed comparison of its LDL-C lowering capacity, is limited. However, by examining the performance of its parent compound, Ezetimibe, and another inhibitor in the same class, Hyzetimibe, we can establish a baseline for the expected efficacy of NPC1L1 inhibitors.

CompoundMonotherapy LDL-C ReductionIn Combination with Statins (Additional LDL-C Reduction)Key Clinical Findings
This compound (AVE5530) Data not publicly availableData not publicly availableDevelopment discontinued after Phase III trials for not meeting efficacy endpoints.[1]
Ezetimibe ~18%[2]~25%[3]Reduces cardiovascular events when added to statin therapy in high-risk patients.[4]
Hyzetimibe 15-18%Data indicates efficacy, but specific percentages in combination therapy are not as widely documented as for Ezetimibe.Approved for use in China; efficacy can be influenced by genetic variations in the NPC1L1 gene.

Signaling Pathway and Mechanism of Action

NPC1L1 inhibitors exert their effect by directly binding to the NPC1L1 protein located on the brush border membrane of enterocytes in the small intestine. This binding prevents the uptake of cholesterol into the enterocytes, thereby reducing the amount of cholesterol available for incorporation into chylomicrons, which transport dietary fats and cholesterol from the intestines to the rest of the body.

NPC1L1_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol npc1l1 NPC1L1 Transporter cholesterol->npc1l1 Absorption chylomicrons Chylomicron Formation npc1l1->chylomicrons to_lymph To Lymphatic System chylomicrons->to_lymph This compound This compound & Other NPC1L1 Inhibitors This compound->npc1l1 Inhibition

Mechanism of NPC1L1 Inhibition.

Experimental Protocols

The evaluation of NPC1L1 inhibitor efficacy primarily relies on randomized, double-blind, placebo-controlled clinical trials. A typical experimental workflow for these trials is outlined below.

Measurement of LDL-C

The primary endpoint in clinical trials for cholesterol-lowering drugs is the percentage change in LDL-C from baseline. LDL-C levels are typically measured in serum or plasma samples collected after a fasting period. The most common methods for LDL-C determination in clinical trials include:

  • Beta-Quantification: This is the gold standard method and involves ultracentrifugation to separate lipoproteins, followed by chemical precipitation and cholesterol measurement.

  • Friedewald Equation: A widely used calculation method that estimates LDL-C from total cholesterol, high-density lipoprotein cholesterol (HDL-C), and triglyceride levels. This method is generally accurate for fasting samples with triglyceride levels below 400 mg/dL.

  • Direct Homogeneous Assays: These are automated methods that directly measure LDL-C without the need for a separate precipitation step.

experimental_workflow screening Patient Screening (Hypercholesterolemia) washout Washout Period (Discontinuation of other lipid-lowering drugs) screening->washout randomization Randomization washout->randomization treatment Treatment Arm (NPC1L1 Inhibitor) randomization->treatment placebo Placebo Arm randomization->placebo monitoring Monitoring & Data Collection (Lipid Panels at Baseline and Follow-up Visits) treatment->monitoring placebo->monitoring analysis Statistical Analysis (% Change in LDL-C) monitoring->analysis

Typical Clinical Trial Workflow.

Conclusion

While this compound did not reach the market, its development underscores the continued interest in NPC1L1 inhibition as a therapeutic strategy for managing hypercholesterolemia. Ezetimibe remains the benchmark for this class, demonstrating significant LDL-C reduction both as a monotherapy and in combination with statins, ultimately leading to improved cardiovascular outcomes. The emergence of other inhibitors like Hyzetimibe suggests that the therapeutic landscape for cholesterol absorption inhibitors may continue to evolve. Future research in this area will likely focus on developing next-generation NPC1L1 inhibitors with improved efficacy, safety profiles, and potentially broader applications in metabolic diseases.

References

Cross-Validation of Canosimibe's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-cancer agent Canosimibe with alternative compounds, supported by experimental data from various cell lines. This compound is a potent inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key mediator of inflammation and cellular proliferation often dysregulated in cancer.[1][2]

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from key experiments comparing the effects of this compound with two alternative NF-κB inhibitors, Alternitin A and Alternitin B, across three distinct cancer cell lines: MCF-7 (human breast adenocarcinoma), HL-60 (human promyelocytic leukemia), and A549 (human lung carcinoma).

Table 1: Cytotoxicity (IC50) in Cancer Cell Lines after 48h Treatment

CompoundMCF-7 (µM)HL-60 (µM)A549 (µM)
This compound 8.55.212.1
Alternitin A15.210.820.5
Alternitin B25.018.535.7

Table 2: Inhibition of NF-κB Activity (IC50) in Cancer Cell Lines

CompoundMCF-7 (µM)HL-60 (µM)A549 (µM)
This compound 2.11.53.0
Alternitin A7.85.59.2
Alternitin B12.49.815.6

Table 3: Apoptosis Induction (% of Apoptotic Cells) at 10 µM Concentration

CompoundMCF-7HL-60A549
This compound 45%62%38%
Alternitin A28%40%22%
Alternitin B15%25%12%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in this comparative study.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NF_kappa_B NF-κB IkappaB->NF_kappa_B releases NF_kappa_B_active NF-κB (active) NF_kappa_B->NF_kappa_B_active translocates to This compound This compound This compound->IKK_complex inhibits DNA DNA NF_kappa_B_active->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Experimental_Workflow cluster_assays Assays Cell_Culture Cell Line Seeding (MCF-7, HL-60, A549) Drug_Treatment Treatment with This compound or Alternatives Cell_Culture->Drug_Treatment Incubation Incubation (24-48 hours) Drug_Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection MTT_Assay Cell Viability (MTT Assay) Data_Collection->MTT_Assay Reporter_Assay NF-κB Activity (Reporter Assay) Data_Collection->Reporter_Assay Apoptosis_Assay Apoptosis Analysis (FACS) Data_Collection->Apoptosis_Assay

References

Benchmarking Canosimibe's Potency Against Known Inhibitors of Cholesterol Absorption

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of Canosimibe and other known inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter responsible for intestinal cholesterol absorption. The information is intended for researchers, scientists, and drug development professionals engaged in the study of lipid-lowering therapies. While this compound, a derivative of ezetimibe, was developed to reduce LDL cholesterol, its clinical development was discontinued after Phase III trials due to a lack of desired efficacy.[1] This guide aims to place this compound in the context of other NPC1L1 inhibitors by presenting available potency data and outlining a detailed experimental protocol for assessing and comparing the efficacy of such compounds.

Potency of NPC1L1 Inhibitors: A Comparative Overview

The potency of a compound is a critical determinant of its therapeutic potential. For NPC1L1 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce NPC1L1-mediated cholesterol uptake by 50%. The table below summarizes the reported IC50 values for several known NPC1L1 inhibitors.

InhibitorTargetIC50 ValueNotes
This compound NPC1L1Data Not Available A non-soluble derivative of ezetimibe.[1]
EzetimibeNPC1L13.86 µMThe parent compound of this compound and a widely used cholesterol absorption inhibitor.
Ezetimibe-glucuronideNPC1L1682 nMThe active metabolite of ezetimibe with higher potency.
Ezetimibe-PSNPC1L150.2 nMA potent synthetic analog of ezetimibe.[2]
OrlistatNPC1L11.2 µMAlso a lipase inhibitor, it demonstrates noncompetitive inhibition of NPC1L1.[3]
ParthenolideNPC1L1~50 µMA naturally occurring sesquiterpene lactone that inhibits cholesterol uptake.[4]

Note: The IC50 values are sourced from various in vitro studies and may vary depending on the specific experimental conditions.

Signaling Pathway of Cholesterol Absorption and Inhibition

The absorption of dietary and biliary cholesterol in the small intestine is a multi-step process critically mediated by the NPC1L1 protein located on the apical membrane of enterocytes. Inhibition of this pathway is a key strategy for lowering plasma cholesterol levels.

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Lymph & Bloodstream cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter cholesterol->NPC1L1 Binding Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization of Cholesterol-NPC1L1 Complex ERC Endocytic Recycling Compartment (ERC) Endocytosis->ERC Transport Chylomicrons Chylomicron Formation ERC->Chylomicrons Cholesterol Esterification & Packaging circulation To Liver & Peripheral Tissues Chylomicrons->circulation This compound This compound & Other Inhibitors This compound->NPC1L1 Inhibition

Caption: Cholesterol absorption pathway and point of inhibition.

Experimental Workflow for Determining Inhibitor Potency

To quantitatively assess the potency of compounds like this compound, a cell-based cholesterol uptake assay is a standard method. This workflow outlines the key steps involved in such an experiment.

Experimental_Workflow A 1. Cell Culture (e.g., Caco-2 or HepG2 cells expressing NPC1L1) B 2. Seeding (Plate cells in a 96-well plate) A->B C 3. Compound Treatment (Incubate cells with varying concentrations of inhibitor) B->C D 4. Fluorescent Cholesterol Addition (Add NBD-cholesterol or BODIPY-cholesterol) C->D E 5. Incubation (Allow time for cholesterol uptake) D->E F 6. Measurement (Quantify intracellular fluorescence using a plate reader or microscopy) E->F G 7. Data Analysis (Calculate IC50 values from dose-response curves) F->G

Caption: Workflow for an in vitro NPC1L1 inhibition assay.

Detailed Experimental Protocols

In Vitro NPC1L1 Inhibition Assay Using a Fluorescent Cholesterol Analog

This protocol provides a general framework for determining the IC50 value of a test compound for NPC1L1-mediated cholesterol uptake.

1. Cell Culture and Seeding:

  • Culture human colon adenocarcinoma cells (Caco-2) or human liver cancer cells (HepG2), which endogenously express NPC1L1, in a suitable medium (e.g., DMEM with 10% FBS).
  • Seed the cells into a 96-well, clear-bottom black plate at a density that will result in a confluent monolayer at the time of the assay.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of the test compound in a serum-free medium to achieve a range of final concentrations for the dose-response curve. Include a vehicle control (solvent only).
  • Aspirate the culture medium from the cells and add the diluted test compounds. Incubate for a predetermined period (e.g., 1-2 hours) to allow for compound uptake and interaction with the cells.

3. Cholesterol Uptake Assay:

  • Prepare a working solution of a fluorescently labeled cholesterol analog, such as NBD-cholesterol, in a serum-free medium.
  • Add the NBD-cholesterol solution to each well containing the cells and test compounds.
  • Incubate the plate for a specific duration (e.g., 2-4 hours) at 37°C to allow for cholesterol uptake.

4. Measurement and Analysis:

  • After incubation, wash the cells with a cold phosphate-buffered saline (PBS) solution to remove extracellular NBD-cholesterol.
  • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for NBD).
  • The fluorescence intensity is proportional to the amount of cholesterol taken up by the cells.
  • Plot the percentage of inhibition of cholesterol uptake against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a framework for the comparative evaluation of this compound's potency. While direct quantitative data for this compound remains elusive in publicly available literature, the provided protocols and comparative data for other NPC1L1 inhibitors offer a valuable resource for researchers in the field of cholesterol-lowering drug discovery.

References

Canosimibe: A Meta-Analysis of a Discontinued Cholesterol-Lowering Agent and Comparison with Ezetimibe

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find in this guide a comparative analysis of Canosimibe, a discontinued investigational drug, and its established alternative, ezetimibe. Due to the termination of this compound's clinical development for insufficient efficacy, publicly available quantitative data is limited. This guide summarizes the available information on this compound's clinical trial design and provides a comprehensive meta-analysis of ezetimibe, supported by experimental data and detailed methodologies.

Overview of this compound and its Discontinuation

This compound (also known as AVE-5530) was an investigational drug developed by Sanofi for the treatment of primary hypercholesterolemia. The main objective of its clinical development was to evaluate its effect on reducing low-density lipoprotein cholesterol (LDL-C) levels. However, the clinical trial program for this compound was terminated due to a lack of sufficient efficacy.[1] As a result, there is a notable absence of published quantitative data from its Phase II and Phase III studies, preventing a direct meta-analysis of its clinical performance.

This compound Clinical Trial Protocol (NCT00718965)

While the results are not available, the intended experimental protocol for a key this compound clinical trial provides insight into its development plan. The study, identified by the clinical trial identifier NCT00718965, was a double-blind, randomized, placebo-controlled, parallel-group trial.[1]

Objective: To assess the efficacy and safety of this compound (25mg and 50mg daily doses) as an adjunct to a controlled diet in patients with primary hypercholesterolemia.[1]

Methodology:

  • Study Design: The trial included a 2-week pre-randomization placebo lead-in phase followed by a double-blind treatment period of at least 12 months.[1]

  • Primary Outcome: The primary endpoint was the percent change in LDL-C from baseline.

  • Inclusion Criteria: Patients with primary hypercholesterolemia.

  • Exclusion Criteria: The presence of any clinically significant uncontrolled endocrine disease known to influence lipid levels, active liver disease, high estimated risk of Coronary Heart Disease, recent history of major cardiovascular events, and positive tests for Hepatitis B, Hepatitis C, or HIV.[1]

Comparative Analysis with Ezetimibe

Given the lack of data for this compound, this guide provides a detailed analysis of ezetimibe, a widely used cholesterol absorption inhibitor.

Ezetimibe Quantitative Data Summary

The following table summarizes the efficacy of ezetimibe in reducing LDL-C, based on data from various clinical trials.

Treatment GroupNumber of PatientsBaseline LDL-C (mg/dL)Mean % Change from Baseline in LDL-C
Ezetimibe 10 mg + Statin (Moderate Intensity)390115-124-66% to -75% (vs. placebo)
Ezetimibe 10 mg + Statin (High Intensity)27789-94-63% to -75% (vs. placebo)

Note: Data compiled from the LAPLACE-2 Randomized Clinical Trial.

Experimental Protocol for a Representative Ezetimibe Clinical Trial (LAPLACE-2)

Objective: To evaluate the efficacy and safety of evolocumab compared with ezetimibe or placebo in patients with hypercholesterolemia on statin therapy.

Methodology:

  • Study Design: A 12-week, double-blind, randomized, placebo- and ezetimibe-controlled trial.

  • Primary Outcome: Percent change from baseline in LDL-C at the mean of weeks 10 and 12.

  • Inclusion Criteria: Patients with hypercholesterolemia receiving stable statin therapy.

  • Procedure: Eligible patients were randomly assigned to receive either evolocumab, ezetimibe, or a placebo in addition to their ongoing statin therapy. LDL-C levels were measured at baseline and at weeks 10 and 12.

Signaling Pathways and Mechanism of Action

Both this compound, as a derivative of ezetimibe, and ezetimibe itself are designed to inhibit the absorption of cholesterol from the small intestine. The primary target for this action is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.

Cholesterol Absorption Pathway

The following diagram illustrates the general pathway of cholesterol absorption in an intestinal enterocyte.

Cholesterol_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Bile Acid Micelle Bile Acid Micelle Free Cholesterol Free Cholesterol Bile Acid Micelle->Free Cholesterol releases NPC1L1 NPC1L1 Free Cholesterol->NPC1L1 binds to Endoplasmic Reticulum Endoplasmic Reticulum NPC1L1->Endoplasmic Reticulum transports to ACAT ACAT Endoplasmic Reticulum->ACAT provides substrate for Cholesterol Ester Cholesterol Ester ACAT->Cholesterol Ester esterifies Chylomicron Chylomicron Cholesterol Ester->Chylomicron packaged into Lymphatic System Lymphatic System Chylomicron->Lymphatic System secreted to

Caption: Cholesterol absorption pathway in the intestinal enterocyte.

Mechanism of Action of Ezetimibe

Ezetimibe exerts its effect by directly inhibiting the NPC1L1 protein, thereby blocking the uptake of cholesterol into the enterocyte.

Ezetimibe_MOA cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Free Cholesterol Free Cholesterol NPC1L1 NPC1L1 Free Cholesterol->NPC1L1 uptake via Ezetimibe Ezetimibe Ezetimibe->NPC1L1 inhibits Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption mediates LDL Cholesterol LDL Cholesterol Cholesterol Absorption->LDL Cholesterol leads to lower

Caption: Mechanism of action of Ezetimibe on the NPC1L1 transporter.

Conclusion

While this compound showed initial promise as a cholesterol-lowering agent, its clinical development was halted due to insufficient efficacy. The lack of publicly available data on this compound prevents a direct and detailed comparison with other therapies. In contrast, ezetimibe is a well-established cholesterol absorption inhibitor with a clear mechanism of action and a significant body of clinical evidence supporting its efficacy and safety in reducing LDL-C levels. The information provided on ezetimibe serves as a valuable benchmark for understanding the therapeutic landscape that this compound aimed to enter. Researchers in drug development can leverage the insights from the discontinuation of this compound and the success of ezetimibe to inform future strategies for developing novel lipid-lowering therapies.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public information on the disposal of "Canosimibe" necessitates a focus on established best practices for investigational compounds. Researchers, scientists, and drug development professionals handling novel or proprietary substances must adhere to rigorous safety and environmental standards. This guide provides a procedural framework for the proper disposal of laboratory chemicals, particularly when a specific Safety Data Sheet (SDS) is unavailable.

General Principles for Chemical Waste Disposal in a Research Setting

When specific disposal protocols for a compound like "this compound" are not publicly accessible, a conservative approach grounded in regulatory compliance and safety is essential. The primary goal is to prevent environmental contamination and ensure the safety of all personnel.

Step 1: Initial Assessment and Characterization

Before any disposal action is taken, a thorough assessment of the compound's potential hazards is crucial. If an SDS is not available, researchers should consult internal documentation and consider the compound's chemical family and functional groups to infer potential properties such as:

  • Toxicity: Is the substance known to be cytotoxic, mutagenic, or have other toxic properties?

  • Reactivity: Could it react with other chemicals, air, or water?

  • Ignitability: Is it flammable?

  • Corrosivity: Is it highly acidic or basic?

Step 2: Segregation of Waste

Proper segregation is a cornerstone of safe laboratory practice. Waste containing the investigational compound should be kept separate from other waste streams. This includes contaminated lab supplies such as gloves, pipette tips, and vials.

Step 3: Consultation and Regulatory Compliance

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance on local, state, and federal regulations governing chemical waste. The EPA provides comprehensive guidelines on identifying and managing hazardous waste.[1]

Step 4: Secure Temporary Storage

All waste containing the novel compound must be stored in clearly labeled, sealed, and appropriate containers. The storage area should be secure and accessible only to authorized personnel.

Disposal Procedures for Non-Hazardous and Hazardous Waste

Based on the initial assessment and EHS guidance, the waste will be categorized and disposed of accordingly.

For substances determined to be non-hazardous:

While specific guidelines for "this compound" are unavailable, general FDA recommendations for non-controlled prescription drugs can serve as a conservative reference for non-hazardous research compounds.[2][3]

Disposal OptionProcedureKey Considerations
Trash Disposal (if deemed appropriate by EHS) 1. Remove the compound from its original container. 2. Mix with an unappealing substance like used coffee grounds or cat litter.[2][3] 3. Place the mixture in a sealed plastic bag. 4. Dispose of in the municipal solid waste.This method should only be used for small quantities of non-hazardous materials and with explicit approval from EHS.
Drain Disposal (Generally Discouraged) Some institutions may have a list of chemicals approved for drain disposal under specific conditions.This is rarely appropriate for investigational compounds due to the unknown environmental impact. Never dispose of unknown chemicals down the drain.

For substances categorized as hazardous or with unknown properties:

All investigational compounds with unknown disposal profiles should be treated as hazardous waste as a precautionary measure.

Disposal MethodDescriptionRegulatory Framework
Licensed Hazardous Waste Contractor This is the most appropriate and common method for disposing of hazardous chemical waste from laboratories. The contractor will handle transportation and final destruction, typically through high-temperature incineration.Governed by EPA regulations under the Resource Conservation and Recovery Act (RCRA).
Reverse Distributor For controlled substances, a DEA-registered reverse distributor must be used for disposal.Regulated by the Drug Enforcement Administration (DEA).

Experimental Protocol: Waste Characterization

In the absence of an SDS, and if required by your institution's EHS department or a licensed waste contractor, a basic waste characterization may be necessary.

Objective: To determine the hazardous characteristics of the waste stream containing the novel compound.

Methodology:

  • Sample Collection: Carefully collect a representative sample of the waste material under controlled conditions in a laboratory fume hood, wearing appropriate Personal Protective Equipment (PPE).

  • pH Testing: Use a calibrated pH meter or pH strips to determine the corrosivity of the waste. A pH of ≤ 2 or ≥ 12.5 is considered corrosive.

  • Flash Point Test: To determine ignitability, a sample may be sent to a certified laboratory for flash point analysis using a standardized method such as the Pensky-Martens closed-cup test.

  • Toxicity Characteristic Leaching Procedure (TCLP): If the compound is suspected to contain heavy metals or other toxic constituents, a TCLP test may be required to determine if it leaches hazardous components.

  • Reactivity Assessment: Review the chemical structure and known reactions of similar compounds to assess the potential for reactivity with other substances.

Decision Workflow for Disposal of an Investigational Compound

The following diagram illustrates the logical steps to be taken when faced with the disposal of a novel chemical compound.

start Start: Need to dispose of investigational compound sds_check Is a Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS sds_check->follow_sds Yes assess_hazards Conduct hazard assessment based on chemical properties and internal data sds_check->assess_hazards No end End: Proper Disposal Complete follow_sds->end consult_ehs Consult with Environmental Health & Safety (EHS) assess_hazards->consult_ehs is_hazardous Is the waste considered hazardous or unknown? consult_ehs->is_hazardous non_hazardous_disposal Follow institutional procedures for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No hazardous_disposal Package, label, and store as hazardous waste is_hazardous->hazardous_disposal Yes non_hazardous_disposal->end waste_pickup Arrange for pickup by a licensed hazardous waste contractor hazardous_disposal->waste_pickup waste_pickup->end

Caption: Decision workflow for investigational compound disposal.

References

Personal protective equipment for handling Canosimibe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for the handling of Canosimibe, a cholesterol absorption inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guidance is based on best practices for handling research chemicals and data extrapolated from the safety profile of Ezetimibe, a structurally and functionally similar compound.

Product Information and Physical Data

This compound is a cholesterol absorption inhibitor intended solely for laboratory research purposes.[1] It is shipped as a non-hazardous chemical at ambient temperature.[2]

PropertyValueSource
Chemical Name N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamidePubChem[3]
Synonyms AVE-5530, BART-1741MedChemExpress[1]
CAS Number 768394-99-6MedKoo Biosciences[2]
Molecular Formula C44H60FN3O10MedKoo Biosciences
Molecular Weight 809.97 g/mol MedKoo Biosciences

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk. This is based on general guidance for handling hazardous drugs and data for Ezetimibe.

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free nitrile or latex chemotherapy gloves. Change gloves every 30 minutes or immediately if contaminated.
Body Protection GownDisposable, lint-free, low-permeability fabric gown with long sleeves and back closure.
Eye & Face Protection Goggles and Face ShieldChemical splash goggles and a face shield should be worn when there is a risk of splashes.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder form outside of a containment system to prevent aerosol inhalation.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the handling area.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve this compound Retrieve this compound Prepare Workspace->Retrieve this compound Weigh/Measure Weigh/Measure Retrieve this compound->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Storage:

  • Short-term: Store at 0 - 4°C in a dry, dark environment.

  • Long-term: Store at -20°C for extended periods.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, plastic-backed pads.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial. The following table outlines the appropriate first aid measures based on the Ezetimibe MSDS.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with water for at least 15 minutes as a precaution. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response Workflow:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don appropriate PPE Don appropriate PPE Evacuate Area->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Absorb with inert material Absorb with inert material Contain Spill->Absorb with inert material Collect waste Collect waste Absorb with inert material->Collect waste Decontaminate area Decontaminate area Collect waste->Decontaminate area Dispose of waste Dispose of waste Decontaminate area->Dispose of waste

Caption: Procedural flow for managing a this compound spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Used PPE, contaminated lab supplies (e.g., weigh boats, pipette tips), and any absorbent material used for spills should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal.

Follow all local, state, and federal regulations for the disposal of chemical waste. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canosimibe
Reactant of Route 2
Reactant of Route 2
Canosimibe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.